molecular formula C15H32O B10829556 1-Pentadecanol CAS No. 31389-11-4

1-Pentadecanol

Cat. No.: B10829556
CAS No.: 31389-11-4
M. Wt: 228.41 g/mol
InChI Key: REIUXOLGHVXAEO-UHFFFAOYSA-N
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Description

Pentadecanol is a colorless liquid with a faint odor of alcohol. Floats on water. (USCG, 1999)
Pentadecan-1-ol is a long-chain fatty alcohol that is pentadecane in which one of the terminal methyl hydrogens is replaced by a hydroxy group It is a long-chain primary fatty alcohol and a pentadecanol.
1-Pentadecanol has been reported in Angelica gigas, Morina persica, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecan-1-ol
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InChI

InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3
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InChI Key

REIUXOLGHVXAEO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCO
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Molecular Formula

C15H32O
Record name PENTADECANOL
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DSSTOX Substance ID

DTXSID0027270
Record name 1-Pentadecanol
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Molecular Weight

228.41 g/mol
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Physical Description

Pentadecanol is a colorless liquid with a faint odor of alcohol. Floats on water. (USCG, 1999), Liquid, Solid; [Reference #1] White solid; [Alfa Aesar MSDS], Solid
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Boiling Point

572 °F at 760 mmHg (USCG, 1999), 298.00 to 299.00 °C. @ 760.00 mm Hg
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Density

0.829 at 122 °F (USCG, 1999) - Less dense than water; will float
Record name PENTADECANOL
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Vapor Pressure

0.000038 [mmHg]
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CAS No.

629-76-5, 31389-11-4, 67762-25-8
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Record name Pentadecyl alcohol
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Melting Point

111 °F (USCG, 1999), 45 - 46 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Pentadecanol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical properties of 1-pentadecanol (CAS No. 629-76-5), a saturated long-chain fatty alcohol. The information herein is intended for use in laboratory settings, including chemical synthesis, formulation development, and quality control. All quantitative data is presented in clear, tabular format for ease of reference, and detailed experimental protocols for the determination of key physical properties are provided.

Core Physical and Chemical Properties

This compound, also known as n-pentadecyl alcohol, is a white, flaky solid at room temperature.[1] It is a straight-chain fatty alcohol with the chemical formula C₁₅H₃₂O.[2] Its low reactivity and specific physical characteristics make it a valuable ingredient in various industrial and consumer products, including lubricants, lotions, and creams.[1]

General Information
PropertyValueReference
Chemical Formula C₁₅H₃₂O[2]
Molecular Weight 228.41 g/mol [2][3]
CAS Number 629-76-5[1][2][4]
Appearance White solid[1][3][5]
EINECS Number 211-107-9[4]
Thermal Properties

The thermal properties of this compound are critical for handling, storage, and application in various processes.

PropertyValueReference
Melting Point 41–46 °C (106–115 °F; 314–319 K)[1][5][6][7][8]
Boiling Point 269–271 °C (516–520 °F; 542–544 K) at 760 mmHg[1][6][8]
Flash Point >112 °C (>230 °F; >385 K)[1][6]
Physical and Optical Properties

These properties are fundamental for the identification and quality assessment of this compound in a laboratory setting.

PropertyValueReference
Density 0.834 - 0.842 g/cm³ at or near melting point[1][6][9]
Vapor Pressure 0.000038 - 0.000127 mmHg at 25 °C[4][5][6]
Refractive Index ~1.4507 (at 589.3 nm)[6][7]
Solubility Profile

The solubility of this compound is a key consideration for its use in formulations and as a reagent in chemical reactions.

SolventSolubilityReference
Water Insoluble (0.103 - 0.468 mg/L at 25 °C)[5]
Alcohol Soluble[5]
Chloroform Soluble[7]
Methanol Slightly Soluble[7]
DMSO 30 mg/mL (131.34 mM)[10]
Ether Soluble[11]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a sensitive indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Compact the sample into the sealed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube. The packed sample should be 2-3 mm in height.[12]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point of this compound.

  • Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has completely melted. The melting point is reported as a range between these two temperatures.[9]

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid, which is applicable once this compound is melted.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Mineral oil or silicone oil

  • Bunsen burner or microburner

Procedure:

  • Add a small amount of molten this compound to the small test tube.

  • Place a capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Clamp the Thiele tube and fill it with oil until the side arm is about two-thirds full.

  • Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil.

  • Gently heat the side arm of the Thiele tube with a small flame.[13]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Continue heating until a steady stream of bubbles is observed, then remove the heat.

  • The liquid will begin to cool, and the bubbling will slow down and eventually stop.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14]

Density Determination (Pycnometer Method)

The density of solid this compound can be determined using a pycnometer and a non-solvent liquid of known density.

Apparatus:

  • Pycnometer (a specific gravity bottle with a known volume)

  • Analytical balance

  • A non-solvent liquid of known density (e.g., a saturated solution of this compound in water)

  • Thermometer

Procedure:

  • Weigh the clean, dry, and empty pycnometer (m₁).

  • Add a sample of solid this compound to the pycnometer and weigh it again (m₂).

  • Fill the pycnometer containing the sample with the non-solvent liquid, ensuring no air bubbles are trapped, and weigh it (m₃).

  • Empty and clean the pycnometer, then fill it completely with the non-solvent liquid and weigh it (m₄).

  • The density of this compound (ρ_s) is calculated using the following formula: ρ_s = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_l where ρ_l is the density of the non-solvent liquid.

Solubility Determination (Qualitative)

This protocol provides a method for the qualitative assessment of solubility in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rods

  • Graduated pipettes or droppers

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[11]

  • After each addition, vigorously shake or vortex the test tube for a set period (e.g., 30 seconds).

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid completely dissolves, the compound is considered soluble in that solvent under the tested conditions. If not, it is classified as insoluble or slightly soluble.

Laboratory Workflow and Visualization

The following diagram illustrates a typical laboratory workflow for the physical characterization of a solid organic compound like this compound.

G cluster_0 Sample Reception and Preparation cluster_1 Physical Property Analysis cluster_2 Data Analysis and Reporting A Receive Sample B Log Sample Information (CAS, Lot No., etc.) A->B C Visual Inspection (Color, Form) B->C D Sample Preparation (Grinding, Drying) C->D E Melting Point Determination D->E F Boiling Point Determination D->F G Density Measurement D->G H Solubility Testing D->H I Refractive Index Measurement D->I J Record and Tabulate Data E->J F->J G->J H->J I->J K Compare with Specifications/ Literature Values J->K L Generate Certificate of Analysis/ Technical Report K->L

Caption: Workflow for Physical Characterization of this compound.

References

Natural sources and occurrence of 1-Pentadecanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Sources and Occurrence of 1-Pentadecanol

Introduction

This compound is a saturated long-chain fatty alcohol with the chemical formula C15H32O.[1] At room temperature, it exists as a white, waxy solid.[1][2][3] This compound and other very long-chain fatty alcohols are found in various natural sources, including plant waxes and beeswax, and have been noted for their potential biological activities.[4][5] This technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for this compound, targeted at researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural sources, spanning the plant and fungal kingdoms. Its presence is often as part of a complex mixture of long-chain fatty alcohols and other lipids.

In Plants: this compound is a constituent of various plant tissues and their essential oils. It has been identified in the leaves of Solena amplexicaulis (creeping cucumber) and Ruta graveolens (common rue).[1][6][7][8] It is also found in the essential oils of myrrh and frankincense, as well as in angelica seed oil and bitter melon seed oil.[2][3][4] Other reported plant sources include Angelica gigas, Morina persica, garlic bulb, and apricot fruit.[4][9][10] Generally, very long-chain fatty alcohols like this compound can be found in unrefined cereal grains and numerous plant-derived foods.[4][5]

In Fungi: The endophytic fungus Paecilomyces sp. has been shown to produce this compound as part of its bioactive compounds.[7] Additionally, certain strains of the yeast Candida are capable of transforming n-pentadecane into this compound through oxidation at a terminal carbon atom.[1]

Quantitative Data on this compound Occurrence

The concentration of this compound in natural sources can vary significantly. The following table summarizes the available quantitative data.

Natural SourcePart/ExtractMethodReported Concentration/Amount
Solena amplexicaulisLeavesGC-FIDPart of a 21-alcohol mixture totaling 3651.59 ± 327.18 µg per 100g of leaves.[8]
Angelica Seed OilCO2 ExtractGC0.90% of the extract.[4]
Paecilomyces sp.Ethyl Acetate ExtractGC-MSPart of a mixed peak (with n-Heptadecanol-1 and 1-Hexadecanol) representing 2.962% of the total extract.[7]
Candida sp. 337Fermenter CultureNot Specified85.5 mg of this compound produced per 10 g of pentadecane substrate.[1]

Experimental Protocols

The extraction and identification of this compound from natural matrices involve multi-step procedures, typically including solvent extraction, purification, and chromatographic analysis.

Protocol 1: General Extraction of Fatty Alcohols from Plant Tissue

This protocol is a generalized method based on common laboratory practices for isolating long-chain alcohols.

  • Sample Preparation: Fresh plant tissue is blanched to deactivate enzymes. The material is then thoroughly dried to reduce moisture and ground into a homogenous powder to ensure uniform sampling.[11]

  • Solvent Extraction:

    • Soxhlet Extraction: The powdered plant material (e.g., 9-10 g) is placed in a cellulose thimble and extracted using a non-polar solvent like dichloromethane (300 mL) in a Soxhlet apparatus for approximately 24 hours.[12]

    • Maceration: Alternatively, the material can be soaked in a solvent such as ethanol or a chloroform/methanol mixture, which are effective for extracting fatty alcohols.[11]

  • Concentration: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to yield a crude extract.[11]

  • Purification (Optional): Solid-Phase Extraction (SPE) can be used for cleanup.

    • A silica-based SPE cartridge is conditioned with a non-polar solvent like hexane.[11]

    • The crude extract is dissolved in a minimal volume of the same solvent and loaded onto the cartridge.[11]

    • The column is washed with solvents of increasing polarity to elute different fractions, isolating the fatty alcohols.

  • Identification and Quantification:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identification. To increase volatility, this compound may require derivatization, such as silylation.[13] The sample is injected into the GC-MS system.

    • Identification is achieved by comparing the retention time and mass spectrum of the peak with that of a certified this compound standard and by matching the spectrum against a library database (e.g., NIST).[11]

    • Quantification is performed by creating a calibration curve from known concentrations of the standard and comparing the peak area of the analyte from the sample to this curve.[11]

Protocol 2: Analysis of Fungal Biotransformation Products

This protocol describes the process for analyzing the conversion of hydrocarbons to alcohols by microorganisms.

  • Fermentation: A culture of the microorganism (e.g., Candida strain) is grown in a fermenter with a suitable medium. Pentadecane is added as the substrate for biotransformation.[1]

  • Extraction: After a set incubation period (e.g., 3 days), the culture broth is partitioned using a solvent like ethyl acetate to extract the organic compounds, including the transformed products.[7]

  • Analysis: The extract is concentrated and analyzed using GC-MS, as described in Protocol 1, to identify and quantify the resulting this compound and pentadecanoic acid.[1]

Visualizations

Workflow for Extraction and Analysis of this compound from Plants

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis plant Plant Material (Leaves, Seeds) grind Drying & Grinding plant->grind soxhlet Soxhlet Extraction (DCM) grind->soxhlet concentrate Concentration (Rotovap) soxhlet->concentrate derivatize Derivatization (Optional) concentrate->derivatize Crude Extract gcms GC-MS Analysis derivatize->gcms identify Identification (RT, MS Library) gcms->identify quantify Quantification (Standard Curve) identify->quantify

Caption: General workflow for the extraction and analysis of this compound from plant sources.

Fungal Biotransformation of Pentadecane

G cluster_process Biotransformation by Candida sp. pentadecane n-Pentadecane oxidation Terminal Oxidation pentadecane->oxidation Fungal Enzymes pentadecanol This compound oxidation->pentadecanol pentadecanoic_acid Pentadecanoic Acid pentadecanol->pentadecanoic_acid Further Oxidation

Caption: Microbial oxidation of n-pentadecane to this compound and pentadecanoic acid.

References

Synthesis of 1-Pentadecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 1-pentadecanol, a C15 fatty alcohol with applications in various industrial and research settings. The guide details common laboratory and industrial methods, including the reduction of pentadecanoic acid and its esters, hydroformylation of 1-tetradecene, and Grignard synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Core Synthesis Pathways

This compound can be synthesized through several key chemical reactions. The most prevalent methods involve the reduction of a C15 carboxylic acid or its ester, the hydroformylation of a C14 alkene, and the addition of a C14 Grignard reagent to formaldehyde. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and scalability.

Table 1: Physical and Spectroscopic Data of this compound
PropertyValueSource
Molecular Formula C₁₅H₃₂OPubChem[1]
Molecular Weight 228.41 g/mol PubChem[1]
Appearance White solidWikipedia
Melting Point 43-45 °C---
Boiling Point 269-271 °C---
¹H NMR (CDCl₃) δ 3.64 (t, 2H), 1.57 (p, 2H), 1.26 (br s, 24H), 0.88 (t, 3H)ChemicalBook[2]
¹³C NMR (CDCl₃) δ 63.1, 32.8, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 25.7, 22.7, 14.1---
IR (KBr, cm⁻¹) 3330 (O-H stretch), 2918, 2850 (C-H stretch), 1465, 1058NIST WebBook
Mass Spectrum (EI) m/z 210 (M-18), 196, 182, 168, 154, 140, 126, 112, 98, 84, 70, 56, 43PubChem[1]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis pathways of this compound.

Reduction of Pentadecanoic Acid Derivatives

The reduction of pentadecanoic acid or its esters is a common laboratory-scale method for the preparation of this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed.

1.1. Lithium Aluminum Hydride (LiAlH₄) Reduction of Ethyl Pentadecanoate

This protocol is adapted from general procedures for the LiAlH₄ reduction of esters to primary alcohols.

  • Materials:

    • Ethyl pentadecanoate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • 10% Sulfuric acid (H₂SO₄)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of ethyl pentadecanoate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or gently refluxed for 30 minutes to ensure complete reaction.

    • The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of 10% sulfuric acid until a clear solution is obtained.

    • The aqueous layer is separated and extracted three times with diethyl ether.

    • The combined organic extracts are washed with water, saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

    • The crude product can be purified by recrystallization from ethanol or methanol, or by fractional distillation under reduced pressure.

  • Expected Yield: 85-95%

1.2. Catalytic Hydrogenation of Pentadecanoic Acid

This protocol is based on general procedures for the catalytic hydrogenation of fatty acids.

  • Materials:

    • Pentadecanoic acid

    • Ruthenium-Tin (Ru-Sn) on a carbon support catalyst (e.g., 5% Ru, 2.5% Sn on activated carbon)

    • Ethanol or another suitable solvent

    • Hydrogen gas (H₂)

  • Procedure:

    • Pentadecanoic acid and the Ru-Sn/C catalyst (1-5% by weight of the acid) are placed in a high-pressure autoclave.

    • Ethanol is added as a solvent.

    • The autoclave is sealed, purged several times with nitrogen, and then with hydrogen.

    • The reactor is pressurized with hydrogen to 3-5 MPa and heated to 150-200°C with vigorous stirring.

    • The reaction is monitored by gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).

    • After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration.

    • The solvent is removed from the filtrate by rotary evaporation.

    • The resulting crude this compound is purified by recrystallization or vacuum distillation.

  • Expected Yield: >90%

Hydroformylation of 1-Tetradecene

The hydroformylation of 1-tetradecene is a primary industrial method for producing a mixture of C15 aldehydes, which are subsequently hydrogenated to this compound. This process typically uses a rhodium or cobalt-based catalyst.

  • Materials:

    • 1-Tetradecene

    • Synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂)

    • Rhodium-based catalyst with a phosphine ligand (e.g., Rh(acac)(CO)₂ with triphenylphosphine)

    • Toluene or another suitable solvent

  • Procedure:

    • In a high-pressure reactor, 1-tetradecene, the rhodium catalyst, and the phosphine ligand are dissolved in toluene.

    • The reactor is sealed, purged, and then pressurized with synthesis gas (CO/H₂ ratio typically 1:1 to 1:2) to a pressure of 20-50 bar.

    • The mixture is heated to 80-120°C with stirring.

    • The reaction progress is monitored by the uptake of synthesis gas.

    • Upon completion, the reactor is cooled, and the pressure is released.

    • The resulting mixture containing pentadecanal isomers is then subjected to a second step of hydrogenation (using a catalyst like Ni or Pd/C) to convert the aldehydes to this compound.

    • The final product is purified by fractional distillation.

  • Expected Yield: High, with selectivity for the linear alcohol depending on the catalyst and reaction conditions.

Grignard Synthesis

The Grignard reaction provides a versatile route to this compound by forming a new carbon-carbon bond.

  • Materials:

    • 1-Bromotetradecane

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Paraformaldehyde or gaseous formaldehyde

    • Dilute hydrochloric acid (HCl)

    • Saturated ammonium chloride solution (NH₄Cl)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction.

    • A solution of 1-bromotetradecane in anhydrous diethyl ether is added dropwise to the magnesium. The reaction is initiated, and the addition is continued at a rate to maintain a gentle reflux.

    • After the addition is complete, the mixture is stirred until the magnesium is consumed, forming tetradecylmagnesium bromide (the Grignard reagent).

    • The Grignard solution is then added slowly to a stirred suspension of excess paraformaldehyde in anhydrous diethyl ether at 0°C.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction is quenched by the slow addition of saturated ammonium chloride solution.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

    • The crude this compound is purified by recrystallization or vacuum distillation.

  • Expected Yield: 60-80%

Visualizations

Synthesis Pathways for this compound

Synthesis_Pathways Pentadecanoic_Acid Pentadecanoic Acid / Ester One_Pentadecanol This compound Pentadecanoic_Acid->One_Pentadecanol Reduction (e.g., LiAlH₄ or Catalytic Hydrogenation) One_Tetradecene 1-Tetradecene Pentadecanal Pentadecanal One_Tetradecene->Pentadecanal Hydroformylation (CO, H₂, Catalyst) One_Bromotetradecane 1-Bromotetradecane Grignard_Reagent Tetradecylmagnesium bromide One_Bromotetradecane->Grignard_Reagent + Mg Grignard_Reagent->One_Pentadecanol + Formaldehyde Formaldehyde Formaldehyde Pentadecanal->One_Pentadecanol Hydrogenation

Caption: Overview of the primary synthetic routes to this compound.

Experimental Workflow for Laboratory Synthesis

Experimental_Workflow Start Start: Reagents & Solvents Reaction Reaction Setup (e.g., under N₂) Start->Reaction Reaction_Execution Execute Reaction (Heating, Stirring) Reaction->Reaction_Execution Quenching Reaction Quenching Reaction_Execution->Quenching Extraction Workup: Extraction & Washing Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Recrystallization or Distillation) Solvent_Removal->Purification Analysis Characterization (NMR, IR, MS, GC) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for the laboratory synthesis of this compound.

References

1-Pentadecanol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and metabolic significance of 1-Pentadecanol. The information is curated to support research and development activities in various scientific fields.

Core Physicochemical Data

This compound, a saturated long-chain fatty alcohol, possesses the following key molecular identifiers and properties.

PropertyValueCitations
Molecular Formula C₁₅H₃₂O[1][2][3][4]
Molecular Weight 228.41 g/mol [1][2][3][4]
Alternate Names n-Pentadecyl alcohol[4]
CAS Number 629-76-5[1][3][5][6]
Appearance White solid[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of its corresponding carboxylic acid, pentadecanoic acid. A common laboratory and industrial method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of a Long-Chain Fatty Acid

This protocol details a general procedure for the reduction of a long-chain fatty acid to its corresponding alcohol, which is applicable for the synthesis of this compound from pentadecanoic acid.

Materials:

  • Heptadecanoic acid (as a representative long-chain fatty acid)

  • Catalyst (e.g., a supported noble metal catalyst)

  • Solvent (e.g., an inert high-boiling point ether or hydrocarbon)

  • Hydrogen gas

  • High-pressure reactor (autoclave) equipped with a stirrer and temperature and pressure controls

  • Filtration or centrifugation apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., acetone or ethanol)

Procedure:

  • Reactor Setup: The high-pressure reactor is charged with heptadecanoic acid, the catalyst, and the solvent.[7]

  • Inerting: The reactor is sealed and purged multiple times with an inert gas, such as nitrogen, to remove any oxygen.[7] This is followed by several purges with hydrogen gas.[7]

  • Pressurization and Heating: The reactor is then pressurized with hydrogen to the desired initial pressure (e.g., 3.0 MPa) at room temperature.[7] The stirring is initiated, and the reactor is heated to the target reaction temperature (e.g., 240 °C).[7]

  • Reaction: The temperature and pressure are maintained for the duration of the reaction (e.g., 7-13 hours).[7] Progress can be monitored by analyzing small samples via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[7]

  • Workup: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.[7] The reaction mixture is recovered, and the catalyst is separated by filtration or centrifugation.[7]

  • Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.[7] The resulting crude product can be purified by recrystallization from a suitable solvent to yield pure 1-Heptadecanol.[7]

Metabolic Pathway

This compound is involved in fatty acid metabolism through a process known as the fatty alcohol cycle. In this cycle, very long-chain fatty alcohols, aldehydes, and acids are reversibly interconverted. This metabolic pathway is crucial for lipid metabolism and transport.[2]

Fatty_Alcohol_Metabolism This compound This compound Pentadecanal Pentadecanal This compound->Pentadecanal Alcohol Dehydrogenase Pentadecanal->this compound Aldehyde Reductase Pentadecanoic Acid Pentadecanoic Acid Pentadecanal->Pentadecanoic Acid Aldehyde Dehydrogenase Pentadecanoic Acid->Pentadecanal Fatty Acyl-CoA Reductase

Fatty Alcohol Metabolic Cycle

References

1-Pentadecanol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-pentadecanol. The information is intended for professionals in research and drug development who may handle this long-chain fatty alcohol. This document summarizes key safety data, outlines experimental protocols for toxicity testing, and provides clear, actionable guidance for safe laboratory practices.

Chemical and Physical Properties

This compound is a saturated long-chain fatty alcohol. At room temperature, it exists as a white, flaky solid.[1] It is used as an ingredient in industrial chemicals, lubricating oils, and consumer products like lotions and creams.[1]

PropertyValue
Chemical Formula C₁₅H₃₂O
Molecular Weight 228.41 g/mol [2]
CAS Number 629-76-5[3]
Appearance White solid[4]
Melting Point 41-44 °C (106-111 °F)[3]
Boiling Point 269-271 °C (516-520 °F)[3]
Flash Point 112 °C (234 °F) - closed cup[3]
Water Solubility Insoluble[5]
Density 0.842 kg/L at 40 °C[1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.

Some safety data sheets may also indicate potential for skin and eye irritation.[3] Long-chain primary alcohols like this compound generally exhibit low oral, skin, and respiratory toxicity.[3] However, prolonged contact with the undiluted substance can lead to defatting of the skin.[3]

Toxicological Data

Specific quantitative toxicological data for this compound is limited. Much of the assessment of its toxicity is based on data from structurally similar long-chain alcohols through a process called "read-across."[6] Generally, long-chain alcohols (C12-C16) are considered to be mild skin irritants, and their potential for eye irritation is minimal.[7] They are not considered to be skin sensitizers.[7]

EndpointSpeciesResultClassification
Acute Oral Toxicity Not availableData not availableCategory 4 (GHS)
Acute Dermal Toxicity Not availableData not availableNot classified
Acute Inhalation Toxicity Not availableData not availableNot classified
Skin Irritation/Corrosion Not availableConsidered a mild irritant (read-across)Not classified
Eye Irritation/Corrosion Not availableMinimal irritation potential (read-across)Not classified
Ecotoxicity (Reproduction) Daphnia magna21-day EC₁₀ = 0.012 mg/L[8]Aquatic Chronic 1

Experimental Protocols for Safety Assessment

The safety assessment of chemicals like this compound typically follows standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute oral toxicity.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

  • Dosing: The test substance is administered orally in a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg). Each step uses three animals.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The absence or presence of compound-related mortality at a given step determines the next step (e.g., dosing at a higher or lower level, or stopping the test). The results are used to classify the substance according to GHS categories.

G cluster_protocol OECD 423: Acute Oral Toxicity Protocol start Start Protocol animal_selection Select healthy, young adult rats (single sex) start->animal_selection dosing Administer single oral dose (fixed levels) to 3 animals animal_selection->dosing observation Observe for mortality and clinical signs for 14 days dosing->observation mortality_check Compound-related mortality? observation->mortality_check next_step Determine next step: higher/lower dose or stop test mortality_check->next_step Yes/No next_step->dosing Continue testing classification Classify substance based on results next_step->classification end End Protocol classification->end G cluster_protocol OECD 404: Dermal Irritation Protocol start Start Protocol animal_prep Prepare shaved skin of albino rabbit start->animal_prep application Apply 0.5g of substance to 6 cm² area and patch animal_prep->application exposure 4-hour exposure period application->exposure removal Remove patch and clean area exposure->removal observation Observe for erythema and edema at 1, 24, 48, 72 hours (up to 14 days) removal->observation scoring Score skin reactions observation->scoring end End Protocol scoring->end G cluster_spill_response Accidental Release (Spill) Response spill Spill Occurs evacuate Evacuate personnel to a safe area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill to prevent further spread ppe->contain cleanup Sweep up solid material and place in a suitable container contain->cleanup decontaminate Clean the spill area cleanup->decontaminate dispose Dispose of waste in accordance with regulations decontaminate->dispose report Report the incident dispose->report

References

The Biological Activities of 1-Pentadecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol, a saturated long-chain fatty alcohol with the chemical formula C₁₅H₃₂O, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its antimicrobial, enzymatic, and potential, though less substantiated, anti-inflammatory and anticancer properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of implicated pathways and workflows to support further research and development.

Antimicrobial Activities

The most extensively documented biological activity of this compound is its antimicrobial effect, particularly against bacteria implicated in skin conditions.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various microorganisms.

MicroorganismMIC (μg/mL)MBC (μg/mL)Reference(s)
Propionibacterium acnes0.781.56[1]
Staphylococcus aureus48[2]
Salmonella gallinarum--[3]
Brevibacterium ammoniagenes6.25-[1]
Pityrosporum ovale>800-[1]

Note: For Salmonella gallinarum, the activity was reported as a zone of inhibition of 17.7 mm with a 100 µl dose of a 0.1% solution, but a specific MIC/MBC value was not provided in the available literature.[3]

Experimental Protocols for Antimicrobial Susceptibility Testing

The MIC of this compound can be determined using the broth microdilution method.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a specified incubation period.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). Further dilutions are made in the appropriate broth medium.

  • Bacterial Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth (e.g., Mueller-Hinton Broth for most bacteria, specialized broth for fastidious organisms like P. acnes). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24-48 hours, anaerobic conditions for P. acnes).

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

The MBC is determined following the MIC test to ascertain the concentration of this compound that results in bacterial death.

Principle: This assay involves subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar medium. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria.

Protocol:

  • Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates under conditions suitable for the growth of the test microorganism.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Proposed Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for long-chain fatty alcohols like this compound is generally attributed to the disruption of the bacterial cell membrane.

G cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid_Bilayer 1_Pentadecanol 1_Pentadecanol Membrane_Disruption Membrane_Disruption 1_Pentadecanol->Membrane_Disruption Intercalates into Membrane_Disruption->Phospholipid_Bilayer Increased_Permeability Increased_Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Cell_Death Leakage->Cell_Death

Proposed mechanism of antimicrobial action of this compound.

Enzymatic Activity

This compound has been identified as a substrate for alkyl dihydroxyacetone phosphate (DHAP) synthase.

Quantitative Data

In a study using Ehrlich ascites tumor cells, the microsomal alkyl DHAP synthase exhibited an activity of approximately 0.2 µmol/min/mg protein with this compound as a substrate.[4]

Experimental Protocol: Alkyl DHAP Synthase Assay

Principle: This assay measures the activity of alkyl DHAP synthase by quantifying the formation of the alkyl-DHAP product from acyl-DHAP and a long-chain alcohol substrate like this compound.

Protocol:

  • Microsome Preparation: Isolate microsomes from the cell or tissue of interest (e.g., Ehrlich ascites tumor cells) through differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Microsomal protein

    • Acyl-dihydroxyacetone phosphate (acyl-DHAP)

    • This compound (solubilized with a suitable detergent like Tween 20)

    • Buffer (e.g., Tris-HCl)

    • Cofactors (if required)

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

  • Lipid Extraction and Analysis: Extract the lipids from the reaction mixture. Separate the lipid components using thin-layer chromatography (TLC).

  • Quantification: Identify and quantify the alkyl-DHAP product. This can be achieved by using radiolabeled substrates and scintillation counting or by densitometry of the TLC plate.

  • Calculation of Enzyme Activity: Calculate the specific activity of the enzyme as µmol of product formed per minute per milligram of microsomal protein.

Anti-inflammatory and Anticancer Activities: An Evidence Gap

While some long-chain fatty acids and alcohols have demonstrated anti-inflammatory and anticancer properties, there is currently a lack of direct and robust experimental evidence to support these activities for this compound. Studies on the related C15:0 fatty acid, pentadecanoic acid, have shown some anti-inflammatory and selective anticancer effects. However, these findings cannot be directly extrapolated to this compound. Further research is required to investigate whether this compound possesses clinically relevant anti-inflammatory or anticancer properties.

Signaling Pathways

The precise signaling pathways modulated by this compound are not well-elucidated in the current scientific literature.

Cyclase Inhibition: A Tentative Hypothesis

Some sources refer to this compound as a "cyclase inhibitor," suggesting it may interfere with the activity of enzymes like adenylyl cyclase or guanylyl cyclase, which are crucial for the production of the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP), respectively. However, at present, there is a lack of direct experimental evidence and detailed mechanistic studies to substantiate this claim.

G cluster_cell Cell Adenylyl_Cyclase Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Downstream_Signaling Downstream_Signaling cAMP->Downstream_Signaling 1_Pentadecanol 1_Pentadecanol 1_Pentadecanol->Adenylyl_Cyclase Inhibition (?)

Hypothesized and unconfirmed inhibition of adenylyl cyclase by this compound.

Conclusion and Future Directions

This compound exhibits well-documented antimicrobial activity, particularly against bacteria associated with skin conditions. This makes it a compound of interest for dermatological and cosmetic applications. Its role as a substrate for alkyl DHAP synthase is also established. However, significant research gaps remain concerning its potential anti-inflammatory and anticancer activities, as well as its precise molecular mechanisms of action and effects on specific signaling pathways. Future research should focus on:

  • In-depth investigation of anti-inflammatory and anticancer properties: Conducting rigorous in vitro and in vivo studies to confirm or refute these potential activities for this compound itself.

  • Elucidation of antimicrobial mechanism: Moving beyond the general membrane disruption model to identify specific molecular targets or pathways affected by this compound in microorganisms.

  • Validation of cyclase inhibition: Performing direct enzymatic and cell-based assays to determine if this compound has a significant inhibitory effect on adenylyl or guanylyl cyclase and to understand the mechanism of such inhibition if it exists.

A more comprehensive understanding of the biological activities and molecular targets of this compound will be crucial for unlocking its full therapeutic and biotechnological potential.

References

1-Pentadecanol melting and boiling points

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Pentadecanol Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (C₁₅H₃₂O), a saturated long-chain fatty alcohol, is a compound of interest in various research and development sectors due to its specific physicochemical properties. This document provides a comprehensive overview of its melting and boiling points, details the standard experimental protocols for their determination, and presents a logical workflow for these analytical procedures. The information is intended to support professionals in drug development and chemical research in accurately characterizing this compound.

Physicochemical Data of this compound

This compound is a white, flaky solid at room temperature.[1] Its key thermal properties are summarized below. The data presented are compiled from various sources, reflecting slight variations likely attributable to different experimental conditions and sample purities.

Table 1: Melting and Boiling Points of this compound
PropertyValue (°C)Value (°F)Pressure (mmHg)Reference(s)
Melting Point 41-44105.8 - 111.2Not Applicable[2][3]
43-46109.4 - 114.8Not Applicable[4]
43.9111Not Applicable[5]
46114.8Not Applicable[6]
Boiling Point 269-271516.2 - 519.8Not Specified[2][3]
298-299568.4 - 570.2760[4]
300572760[5]

Note: Melting point is relatively insensitive to pressure changes.[7]

Experimental Protocols for Determination of Thermal Properties

The determination of melting and boiling points is crucial for the identification and purity assessment of organic compounds.[7][8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.[7][8]

Melting Point Determination (Capillary Method)

This method utilizes a melting point apparatus, such as a Mel-Temp or Thiele tube, to heat a small sample in a capillary tube at a controlled rate.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp, DigiMelt)

  • Sealed-end capillary tubes

  • This compound sample

  • Mortar and pestle (for grinding the sample)

  • Thermometer

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample is not a fine powder, gently grind it using a mortar and pestle.

  • Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed bottom of the tube on a hard surface to pack the sample down. The packed sample height should be approximately 1-2 mm to ensure uniform heating.[8]

  • Apparatus Setup: Place the loaded capillary tube into the sample chamber of the melting point apparatus.

  • Rapid Determination (Optional): To find an approximate melting range, heat the sample at a fast rate (e.g., 10-20°C per minute).[9] This provides a preliminary range to guide the accurate measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 10-20°C below the approximate melting point. Prepare a new sample and heat it slowly, at a rate of about 2°C per minute, through the expected melting range.[7][9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[8]

Boiling Point Determination (Micro Method)

This protocol is suitable for small quantities of liquid and can be performed using a standard melting point apparatus. Since this compound is a solid at room temperature, it must first be melted.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Small test tube or capillary tube (sealed at one end)

  • A smaller, shorter capillary tube (open at both ends)

  • Thermometer

  • This compound sample

Procedure:

  • Sample Preparation: Gently melt a small quantity of this compound.

  • Apparatus Assembly: Attach a small test tube containing the molten sample to a thermometer. Alternatively, for very small volumes, a larger capillary tube can be used to hold the liquid.

  • Micro-Capillary Insertion: Place a smaller, open-ended capillary tube (or "minipipet") into the liquid sample, ensuring the open end is down.[10][11]

  • Heating: Place the assembly in the heating block of the apparatus. Heat the sample. As the temperature rises, air will slowly bubble out of the inverted inner capillary.

  • Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary.[11]

  • Pressure Correction: The boiling point is dependent on atmospheric pressure.[8] If the determination is not performed at standard pressure (760 mmHg), a correction should be applied.

Visualized Workflow

The following diagram illustrates the standardized workflow for the accurate determination of the melting point of a solid organic compound like this compound.

MeltingPointWorkflow start Start prep_sample Sample Preparation (Grind to fine powder) start->prep_sample load_capillary Load Capillary Tube (1-2 mm height) prep_sample->load_capillary fast_run Rapid Heating Run (10-20°C/min) load_capillary->fast_run Optional Step slow_run Accurate Heating Run (~2°C/min) load_capillary->slow_run If approx. MP is known get_approx_mp Determine Approximate Melting Range fast_run->get_approx_mp cool_down Cool Apparatus (10-20°C below approx. MP) get_approx_mp->cool_down cool_down->slow_run observe Observe Melting Record T1 (first liquid) Record T2 (all liquid) slow_run->observe report Report Melting Point as T1 - T2 Range observe->report end_node End report->end_node

Caption: Workflow for determining the melting point of this compound.

References

Methodological & Application

1-Pentadecanol as a Chromatographic Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-pentadecanol as a standard in chromatographic analyses. This compound, a C15 fatty alcohol, is a suitable internal and external standard for various chromatographic applications, particularly in the analysis of lipids and other long-chain hydrocarbons.[1] Its chemical properties, including its stability and non-endogenous nature in many biological samples, make it a reliable choice for quantification.[2]

Introduction to this compound as a Chromatographic Standard

This compound (CH₃(CH₂)₁₄OH) is a saturated fatty alcohol with a molecular weight of 228.41 g/mol .[3][4] It is a white, waxy solid at room temperature with a melting point of 41-44 °C and a boiling point of 269-271 °C.[4] These physical properties allow for its versatile use in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

As a standard, this compound offers several advantages:

  • Chemical Inertness: Its saturated hydrocarbon chain makes it relatively unreactive under typical chromatographic conditions.

  • Non-endogenous Nature: It is not naturally present in many biological matrices, which minimizes interference with the analysis of endogenous compounds.[2]

  • Structural Similarity: It serves as a good structural analog for other fatty alcohols and related lipids, ensuring similar behavior during extraction and chromatographic separation.[2]

  • Chromatographic Properties: It is amenable to common derivatization techniques for GC analysis and can be detected by universal detectors in both GC (Flame Ionization Detector - FID) and HPLC (Charged Aerosol Detector - CAD, Refractive Index Detector - RID).

Applications in Chromatography

This compound is primarily used as an internal standard to correct for variations in sample preparation and instrument response. It can also be used as an external standard for the calibration and quantification of analytes.

Gas Chromatography (GC)

In GC, this compound is particularly useful for the analysis of:

  • Fatty Alcohols: Quantification of other fatty alcohols in various samples.

  • Fatty Acids: As an internal standard in the analysis of fatty acid methyl esters (FAMEs), where it can be derivatized alongside the fatty acids.

  • Total Lipid Content: As a representative standard for the quantification of total lipid extracts.

High-Performance Liquid Chromatography (HPLC)

In HPLC, this compound can be employed for the analysis of non-volatile or semi-volatile lipids.[5] It is particularly useful with universal detectors like CAD or RID, as it lacks a strong UV chromophore.[5][6] Applications include the quantification of:

  • Fatty Alcohols and Waxes: In cosmetic and industrial product formulations.

  • Neutral Lipids: As part of a broader lipid profiling method.

Quantitative Data Summary

The following tables summarize typical quantitative data for the use of this compound and related odd-chain lipids as internal standards in chromatographic analysis. Note that retention times are highly dependent on the specific chromatographic conditions and column used.

Table 1: Gas Chromatography (GC) Data

Analyte ClassInternal StandardColumnDetectorTypical Retention Time (min)Concentration RangeReference
Fatty Acid Methyl Esters (FAMEs)Pentadecanoic Acid (C15:0)DB-FFAPFID15-250.1 - 100 µg/mL[7]
Fatty AlcoholsThis compoundHP-5MSFID/MS12-201 - 50 µg/mL[8]
Sterols and Fatty AcidsNonadecanoic Acid (C19:0)HP-5MS-UIMS20-3010 - 100 mg/L[8]

Table 2: High-Performance Liquid Chromatography (HPLC) Data

Analyte ClassInternal StandardColumnDetectorMobile Phase ExampleTypical Retention Time (min)Reference
Neutral LipidsErucyl AlcoholSilicaFIDHeptane/Isopropanol/Formic Acid10-15[6]
Long-Chain LipidsNot specified (External Std)C18RIDMethanol/Water< 14[9]
Lipid ClassesNot specified (External Std)C8CADAcetonitrile/WaterVariable[10]

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard in GC and HPLC for lipid analysis.

Protocol 1: Quantification of Fatty Acids in a Biological Matrix using GC-FID

This protocol describes the extraction and derivatization of total fatty acids from a biological sample, using this compound as an internal standard.

Materials:

  • This compound (Internal Standard Stock Solution: 1 mg/mL in chloroform/methanol 2:1, v/v)

  • Chloroform, Methanol, Hexane (HPLC grade)

  • Sodium methoxide (0.5 M in methanol)

  • Glacial Acetic Acid

  • Anhydrous Sodium Sulfate

  • Sample (e.g., cell pellet, tissue homogenate)

Procedure:

  • Sample Preparation and Lipid Extraction:

    • To a known amount of sample (e.g., 10-50 mg), add a precise volume of the this compound internal standard stock solution (e.g., 100 µL).

    • Add 3 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a clean tube.

    • Dry the extracted lipids under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs) and Pentadecyl Methyl Ether:

    • To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.

    • Incubate at 60°C for 15 minutes with occasional vortexing.

    • Cool to room temperature and neutralize by adding 50 µL of glacial acetic acid.

    • Add 2 mL of hexane and 2 mL of deionized water, vortex, and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs and the derivatized internal standard.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane to a final volume of approximately 100 µL for GC injection.

  • GC-FID Analysis:

    • Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

    • Injection Volume: 1 µL.

Data Analysis: Calculate the concentration of each fatty acid using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor of Analyte)

The response factor for each analyte should be determined by analyzing a standard mixture of known concentrations of the fatty acids and the internal standard.

Protocol 2: Quantification of a Non-UV-Absorbing Analyte using HPLC-CAD with this compound as an External Standard

This protocol outlines the use of this compound to create a calibration curve for the quantification of a non-UV-absorbing analyte, such as another fatty alcohol.

Materials:

  • This compound (Standard Stock Solution: 1 mg/mL in isopropanol)

  • Analyte of interest

  • Isopropanol, Acetonitrile, Water (HPLC grade)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from, for example, 10 to 200 µg/mL.

    • Prepare the unknown sample by dissolving a known weight in the mobile phase.

  • HPLC-CAD Analysis:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile/Water (90:10, v/v) or a gradient program suitable for the analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • CAD Settings:

      • Nebulizer Temperature: 35°C.

      • Evaporation Tube Temperature: 40°C.

      • Gas Pressure: 35 psi (Nitrogen).

    • Injection Volume: 10 µL.

Data Analysis:

  • Inject the series of this compound standard solutions and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Inject the unknown sample and determine its peak area.

  • Calculate the concentration of the analyte in the unknown sample using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Lipid Extraction (Chloroform/Methanol) Add_IS->Extraction Drying Dry Extract Extraction->Drying Derivatization Derivatization (Sodium Methoxide) Drying->Derivatization Hexane_Extraction Hexane Extraction Derivatization->Hexane_Extraction Concentration Concentrate Sample Hexane_Extraction->Concentration Injection Inject into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using IS Integration->Quantification

Caption: Workflow for GC-FID analysis using this compound as an internal standard.

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Analysis Std_Stock This compound Stock Cal_Stds Prepare Calibration Standards Std_Stock->Cal_Stds Injection_Stds Inject Standards Cal_Stds->Injection_Stds Unknown_Prep Prepare Unknown Sample Injection_Unknown Inject Unknown Unknown_Prep->Injection_Unknown Separation Chromatographic Separation Injection_Stds->Separation Injection_Unknown->Separation Detection CAD Detection Separation->Detection Peak_Areas Record Peak Areas Detection->Peak_Areas Cal_Curve Construct Calibration Curve Peak_Areas->Cal_Curve Quantification Quantify Unknown Cal_Curve->Quantification

Caption: Workflow for HPLC-CAD analysis using this compound as an external standard.

Conclusion

This compound is a valuable and versatile standard for a range of chromatographic applications, particularly in the field of lipid analysis. Its physical and chemical properties make it an excellent choice for both internal and external standardization in GC and HPLC methods. The protocols and data presented here provide a foundation for researchers to develop and validate robust quantitative methods for their specific analytical needs. Proper implementation of this compound as a standard can significantly improve the accuracy and reliability of chromatographic results.

References

Application Note: Quantitative Analysis of 1-Pentadecanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of 1-Pentadecanol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a long-chain fatty alcohol, has applications in the cosmetic and pharmaceutical industries, including as a potential anti-acne agent.[1][2] The protocol provided herein outlines sample preparation, derivatization, GC-MS parameters, and data analysis. Due to the polar nature and low volatility of this compound, a derivatization step to form its trimethylsilyl (TMS) ether is crucial for achieving optimal chromatographic peak shape and sensitivity.[3] This method is suitable for researchers in metabolomics, drug development, and quality control.

Introduction

This compound (C15H32O, M.Wt: 228.41 g/mol ) is a saturated fatty alcohol with a 15-carbon chain.[2][4] Its presence in biological systems and its use in commercial products necessitates a reliable analytical method for its identification and quantification.[2][5] Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and specific detection, making it the ideal technique for analyzing long-chain alcohols. This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including a critical derivatization step to improve its chromatographic behavior.[3]

Experimental Protocol

Sample Preparation

The following protocol describes the extraction of this compound from a liquid sample matrix (e.g., plasma, serum, or a cosmetic formulation).

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., 1-Heptadecanol at 10 µg/mL in methanol)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1.0 mL of the sample into a 15 mL glass centrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 2.0 mL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 1.0 mL of chloroform and vortex for 1 minute.

  • Add another 1.0 mL of chloroform and 1.0 mL of 0.9% NaCl solution.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer (chloroform) and transfer it to a clean tube.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization to Trimethylsilyl (TMS) Ether

To improve the volatility and chromatographic peak shape of this compound, a silylation reaction is performed.[3]

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

Procedure:

  • To the dried extract, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point and may require optimization for specific instruments and applications. The parameters are adapted from established methods for similar long-chain alcohols.[3]

ParameterValue
Gas Chromatograph (GC)
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial: 150°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min at 300°C
Mass Spectrometer (MS)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
Solvent Delay5 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes the key mass spectral data for the TMS derivative of this compound.

CompoundMolecular Ion (M+) [m/z]Major Fragment Ions [m/z] (Relative Abundance)
This compound-TMS300.673 (base peak), 75, 103, 129, [M-15]+
This compound (underivatized)Not typically observed41, 43, 55, 56, 57, 69, 83[6]

For quantitative analysis using Selected Ion Monitoring (SIM), the following ions are recommended:

CompoundQuantifier Ion (m/z)Qualifier Ions (m/z)
This compound-TMS10373, 75
1-Heptadecanol-TMS (IS)10373, 75

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA + 1% TMCS) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation Pathway of this compound-TMS

Fragmentation_Pathway cluster_fragments Major Fragments Parent This compound-TMS (M+) m/z = 300.6 frag1 [M-CH3]+ m/z = 285.6 Parent->frag1 - •CH3 frag2 [CH2=O-Si(CH3)3]+ m/z = 103 Parent->frag2 α-cleavage frag3 [Si(CH3)3]+ m/z = 73 frag2->frag3 - CH2O

Caption: Proposed fragmentation of this compound-TMS in EI-MS.

Conclusion

This application note provides a detailed protocol for the analysis of this compound by GC-MS. The method, which includes a crucial derivatization step, is sensitive and specific, making it suitable for a wide range of applications in research and industry. The provided GC-MS parameters and quantitative data serve as a solid foundation for method development and validation. For optimal results, users should validate the method for their specific sample matrix and instrumentation.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-Pentadecanol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Pentadecanol using High-Performance Liquid Chromatography (HPLC). The methods described are intended for researchers, scientists, and professionals in drug development and related fields. Two primary HPLC methods are presented: an isocratic method with Refractive Index (RI) detection for direct analysis and a gradient method with UV detection following pre-column derivatization for enhanced sensitivity.

Application Note 1: Isocratic HPLC-RI Method for the Quantification of this compound

This method provides a straightforward approach for the quantification of this compound without the need for derivatization. It is suitable for relatively simple sample matrices where high sensitivity is not the primary requirement.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC-RI method for the analysis of long-chain fatty alcohols. These values are representative and may vary depending on the specific instrument and experimental conditions.

ParameterTypical Value
Linearity (r²)≥ 0.998
Intra-day Precision (RSD)< 4.5%
Inter-day Precision (RSD)< 5.5%
Limit of Detection (LOD)Instrument dependent, typically in the low µg/mL range
Limit of Quantification (LOQ)Instrument dependent, typically in the mid-to-high µg/mL range
Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Sample solvent: Methanol

2. Instrumentation

  • HPLC system with an isocratic pump

  • Autosampler

  • Column oven

  • Refractive Index Detector (RID)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions

  • Mobile Phase: Methanol:Water:Acetic Acid (90:9.9:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Run Time: Approximately 15 minutes (adjust as needed based on retention time)

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the desired working range (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to a concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

Workflow for HPLC-RI Analysis of this compound A Prepare Mobile Phase (Methanol:Water:Acetic Acid) C Equilibrate HPLC System with C18 Column A->C B Prepare Standards & Samples in Methanol D Inject Standards & Samples B->D C->D E Isocratic Elution (1.0 mL/min) D->E F Detect with RI Detector E->F G Data Analysis: Calibration Curve & Quantification F->G Workflow for HPLC-UV Analysis of this compound cluster_0 Pre-column Derivatization cluster_1 HPLC Analysis A Mix this compound, Diphenic Anhydride & Urea in Pyridine B Heat at 60-70 °C for 1 hour A->B C Evaporate Pyridine B->C D Reconstitute in Acetonitrile C->D F Inject Derivatized Standards & Samples D->F E Equilibrate HPLC System (C18 Column) E->F G Gradient Elution (Water/Acetonitrile) F->G H Detect with UV Detector (220 nm) G->H I Data Analysis: Quantification H->I

Application Notes and Protocols for 1-Pentadecanol as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol, a saturated long-chain fatty alcohol, serves as a valuable substrate in various enzymatic assays, facilitating the study of lipid metabolism and the development of novel therapeutics. Its role as a precursor in the biosynthesis of ether lipids and its catabolism via fatty alcohol oxidation pathways make it a key molecule for investigating enzymes involved in these processes. These application notes provide detailed protocols and data for utilizing this compound as a substrate in key enzyme assays, including fatty alcohol:NAD+ oxidoreductase and alkyl-dihydroxyacetonephosphate (DHAP) synthase.

This compound in Enzyme Assays: Quantitative Data

The following table summarizes the key quantitative data for enzyme assays utilizing this compound and related long-chain alcohols. This information is crucial for experimental design and data interpretation.

EnzymeSubstrateOrganism/TissueSpecific ActivityApparent Km (µM)Vmax (nmol/min/mg protein)Optimal pH
Alkyl-DHAP SynthaseThis compoundEhrlich Ascites Tumor Cells~0.2 µmol/min/mg protein[1]Not ReportedNot ReportedNot Reported
Fatty Alcohol:NAD+ Oxidoreductase1-Hexadecanol*Rat LiverNot Reported0.67[2]5.98[2]8.4[2]

*Note: Data for 1-Hexadecanol, a close structural analog of this compound, is provided as a reference for the Fatty Alcohol:NAD+ Oxidoreductase assay.

Metabolic Pathway of this compound

This compound is metabolized through oxidative pathways, primarily involving its conversion to the corresponding fatty acid, pentadecanoic acid. This process is catalyzed by a fatty alcohol:NAD+ oxidoreductase, with pentadecanal as an intermediate. Pentadecanoic acid can then enter the fatty acid beta-oxidation pathway.

Metabolism Pentadecanol This compound Pentadecanal Pentadecanal Pentadecanol->Pentadecanal Fatty Alcohol:NAD+ Oxidoreductase (NAD+ -> NADH) Pentadecanoic_Acid Pentadecanoic Acid Pentadecanal->Pentadecanoic_Acid Aldehyde Dehydrogenase (NAD+ -> NADH) Beta_Oxidation β-Oxidation Pentadecanoic_Acid->Beta_Oxidation

Caption: Metabolic pathway of this compound oxidation.

Application Note 1: Fatty Alcohol:NAD+ Oxidoreductase Assay

Background

Fatty alcohol:NAD+ oxidoreductase (EC 1.1.1.X) is a key enzyme responsible for the oxidation of long-chain fatty alcohols to their corresponding aldehydes. This assay measures the activity of this enzyme by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Experimental Protocol

Materials:

  • This compound solution (Substrate): Prepare a stock solution in a suitable organic solvent (e.g., ethanol or DMSO) and dilute in assay buffer containing a detergent (e.g., Triton X-100) to ensure solubility.

  • NAD+ solution: Prepare a fresh solution in assay buffer.

  • Assay Buffer: 50 mM Glycine-NaOH buffer, pH 8.4.

  • Enzyme preparation (e.g., rat liver microsomes or purified enzyme).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • 96-well UV-transparent microplate or quartz cuvettes.

Procedure:

  • Prepare the reaction mixture: In each well of a microplate or a cuvette, add the following components in the specified order:

    • Assay Buffer

    • NAD+ solution (final concentration, e.g., 2.5 mM)

    • This compound solution (final concentration range, e.g., 1-100 µM)

  • Pre-incubate: Incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction: Add the enzyme preparation to the reaction mixture to start the reaction.

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Calculate enzyme activity: Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance curve. The specific activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Experimental Workflow:

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, NAD+, and This compound Solutions Prep_Enzyme Prepare Enzyme Dilution Prep_Reagents->Prep_Enzyme Start_Reaction Initiate Reaction with Enzyme Prep_Enzyme->Start_Reaction Add_Reagents Add Buffer, NAD+, and this compound to Microplate/Cuvette Pre_Incubate Pre-incubate at 37°C for 5 min Add_Reagents->Pre_Incubate Pre_Incubate->Start_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Start_Reaction->Measure_Absorbance Calculate_Rate Calculate Initial Reaction Rate (ΔA340/min) Measure_Absorbance->Calculate_Rate Calculate_Activity Calculate Specific Activity Calculate_Rate->Calculate_Activity

Caption: Workflow for the fatty alcohol:NAD+ oxidoreductase assay.

Application Note 2: Alkyl-dihydroxyacetonephosphate (DHAP) Synthase Assay

Background

Alkyl-dihydroxyacetonephosphate (DHAP) synthase (EC 2.5.1.26) is a peroxisomal enzyme that catalyzes the formation of the ether bond in lipid biosynthesis. It replaces the acyl group of acyl-DHAP with a long-chain fatty alcohol. This assay is critical for studying ether lipid metabolism and related disorders.

Experimental Protocol (Outline)

Principle:

The assay would ideally measure the release of the fatty acid anion as this compound is incorporated into the alkyl-DHAP product. This could potentially be coupled to a downstream enzymatic reaction that produces a detectable signal. Alternatively, chromatographic methods (TLC, HPLC, or GC-MS) can be used to separate and quantify the radiolabeled alkyl-DHAP product.

Materials (for a radio-assay):

  • [14C]- or [3H]-labeled this compound.

  • Acyl-dihydroxyacetonephosphate (Acyl-DHAP).

  • Enzyme source (e.g., purified enzyme or microsomal fraction from Ehrlich ascites tumor cells).

  • Reaction Buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Scintillation cocktail and counter.

  • TLC plates and developing solvents.

Procedure Outline:

  • Reaction Setup: Combine the enzyme preparation, acyl-DHAP, and radiolabeled this compound in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • Product Separation: Separate the radiolabeled alkyl-DHAP product from the unreacted [14C]-1-pentadecanol using thin-layer chromatography (TLC).

  • Quantification: Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate Activity: Determine the amount of product formed per unit time per milligram of protein.

Logical Relationship in Alkyl-DHAP Synthase Reaction:

DHAP_Synthase Acyl_DHAP Acyl-DHAP Enzyme Alkyl-DHAP Synthase Acyl_DHAP->Enzyme Pentadecanol This compound Pentadecanol->Enzyme Alkyl_DHAP Alkyl-DHAP Enzyme->Alkyl_DHAP Fatty_Acid Fatty Acid Anion Enzyme->Fatty_Acid

Caption: Substrates and products of the Alkyl-DHAP synthase reaction.

Conclusion

This compound is a versatile substrate for studying key enzymes in lipid metabolism. The provided protocols and data serve as a foundation for researchers to design and execute robust enzyme assays. Further investigation is warranted to determine the specific kinetic parameters of fatty alcohol:NAD+ oxidoreductase with this compound and to develop a more direct, non-radioactive assay for alkyl-DHAP synthase. These advancements will undoubtedly contribute to a deeper understanding of lipid biochemistry and its implications in health and disease.

References

Protocol for the Solubilization and Use of 1-Pentadecanol in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Pentadecanol is a saturated long-chain fatty alcohol with documented anti-acne and antimicrobial properties.[1] Its lipophilic nature presents a challenge for its use in aqueous in vitro cell culture systems. This protocol provides a detailed method for the solubilization of this compound using Dimethyl Sulfoxide (DMSO) to create a stock solution suitable for in vitro experiments. The protocol emphasizes the importance of minimizing solvent-induced cytotoxicity and includes recommendations for determining optimal working concentrations.

Due to its effects on bacteria associated with acne, this compound is of interest for dermatological research, particularly for studies involving keratinocytes and inflammatory responses. Long-chain fatty alcohols can influence cellular lipid metabolism and membrane-associated signaling pathways. Researchers investigating skin homeostasis, inflammation, and lipid-mediated signaling will find this protocol valuable.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource/Comments
Molecular Weight 228.41 g/mol ---
Solubility in DMSO 30 mg/mL (131.34 mM)Sonication is recommended to aid dissolution.[1]
Recommended Stock Solution Concentration 10-100 mM in DMSOBased on solubility and common laboratory practice.
Recommended Working Concentration Range 1-100 µMGeneral starting range for in vitro cell-based assays; should be optimized for each cell line and experimental endpoint.
Minimum Inhibitory Concentration (MIC) vs. P. acnes 0.78 µg/mLProvides a known bioactive concentration.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound that can be further diluted to working concentrations for in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL)

  • Vortex mixer

  • Water bath or heating block set to 37°C

  • Sonicator bath

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Weighing: In a sterile 1.5 mL microcentrifuge tube, carefully weigh out 22.84 mg of this compound to prepare 1 mL of a 100 mM stock solution. Adjust the mass and solvent volume as needed for the desired final volume.

  • Dissolving: Add 1 mL of cell culture grade DMSO to the tube containing the this compound.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes. The solution may appear cloudy or have visible precipitate.

  • Warming and Sonication: To ensure complete dissolution, place the tube in a 37°C water bath or heating block for 10-15 minutes.[2] Following warming, place the tube in a sonicator bath for 15-30 minutes.[1] Visually inspect the solution to ensure all solid has dissolved. Repeat warming and sonication if necessary.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a new sterile polypropylene tube. This step is critical for removing any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, the stock solution should be stable for several months.

Protocol 2: Preparation of Working Solutions and Treatment of Cultured Cells

This protocol outlines the dilution of the this compound stock solution into complete cell culture medium and the subsequent treatment of cells.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line being used

  • Cultured cells in multi-well plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations.

    • Crucial Note on Solvent Concentration: It is critical to maintain the final DMSO concentration at a low, non-toxic level, typically below 0.5% (v/v), and ideally at or below 0.1% (v/v), in the culture medium to avoid solvent-induced cytotoxicity.[3]

    • Example Dilution for a 100 µM final concentration with 0.1% DMSO: Add 1 µL of the 100 mM stock solution to 999 µL of complete cell culture medium.

  • Cell Treatment:

    • Remove the existing medium from the cell culture plate.

    • Replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) and a negative control (medium only).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, the cells can be analyzed for various endpoints, such as cytotoxicity (e.g., MTT or LDH assay), apoptosis (e.g., caspase activity assay), or changes in signaling pathways (e.g., Western blot, qPCR).

Visualization

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions and treating cultured cells.

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve heat_sonicate Warm (37°C) & Sonicate dissolve->heat_sonicate filter Sterile Filter (0.22 µm) heat_sonicate->filter aliquot Aliquot & Store (-20°C) filter->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cultured Cells dilute->treat incubate Incubate (e.g., 24h) treat->incubate analyze Downstream Analysis incubate->analyze

Caption: Workflow for this compound solubilization and in vitro application.

Potential Signaling Pathway

Given the role of long-chain fatty alcohols in lipid metabolism and the anti-inflammatory properties of similar molecules, this compound may influence inflammatory signaling pathways. The diagram below represents a generalized inflammatory signaling cascade that could be a target for investigation.

G cluster_pathway Generalized Inflammatory Signaling Pathway cluster_mapk MAPK Cascade cluster_nfkb NF-κB Pathway cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor mapkkk MAPKKK receptor->mapkkk ikb IκBα receptor->ikb Phosphorylation & Degradation mapkk MAPKK mapkkk->mapkk mapk MAPK (ERK, JNK, p38) mapkk->mapk ap1 AP-1 mapk->ap1 nfkb NF-κB ikb->nfkb Inhibition nfkb_active Active NF-κB nfkb->nfkb_active Activation nucleus Nucleus nfkb_active->nucleus ap1->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines inos iNOS nucleus->inos cox2 COX-2 nucleus->cox2

Caption: A potential inflammatory signaling pathway for investigation.

References

1-Pentadecanol: A Versatile Starting Material for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Pentadecanol, a saturated fatty alcohol with a 15-carbon chain, serves as a valuable and versatile starting material in a variety of organic syntheses. Its linear hydrocarbon chain and terminal hydroxyl group allow for a range of chemical transformations, making it a key building block in the synthesis of pharmaceuticals, insect pheromones, and other specialty chemicals. This document provides detailed application notes and experimental protocols for several key synthetic transformations starting from this compound, intended for researchers, scientists, and professionals in drug development.

Key Synthetic Applications of this compound

This compound can be readily converted into several key chemical intermediates, including pentadecanoic acid, 1-bromopentadecane, and various esters. These derivatives are valuable precursors for more complex molecules.

Oxidation to Pentadecanoic Acid

The oxidation of this compound to its corresponding carboxylic acid, pentadecanoic acid, is a fundamental transformation. Pentadecanoic acid and its derivatives have applications in the pharmaceutical and cosmetic industries.

Experimental Protocol: Jones Oxidation of this compound

This protocol describes the oxidation of this compound to pentadecanoic acid using Jones reagent.

Materials:

  • This compound

  • Acetone (reagent grade)

  • Jones Reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully diluting with water to a final volume of 100 mL)

  • Isopropyl alcohol

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Sodium bicarbonate (5% aqueous solution)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetone.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add Jones reagent (2.0 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water and 5% aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pentadecanoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent such as hexane or ethanol-water.

Quantitative Data:

ReactantProductReagentSolventReaction TimeYield (%)
This compoundPentadecanoic AcidJones ReagentAcetone2 hours~85-95
Conversion to 1-Bromopentadecane

1-Bromopentadecane is a key intermediate for introducing the 15-carbon alkyl chain in the synthesis of more complex molecules, including certain insect pheromones and pharmaceuticals.

Experimental Protocol: Bromination with Phosphorus Tribromide (PBr₃)

This protocol details the conversion of this compound to 1-bromopentadecane using phosphorus tribromide.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. An exothermic reaction will occur.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromopentadecane.

  • The product can be purified by vacuum distillation.

Quantitative Data:

ReactantProductReagentSolventReaction TimeYield (%)
This compound1-BromopentadecanePBr₃Diethyl ether12-18 hours~80-90
Esterification to Pentadecyl Acetate

Esterification of this compound is a common reaction to produce esters that can be used as fragrances, plasticizers, or as intermediates in further syntheses.

Experimental Protocol: Fischer Esterification with Acetic Acid

This protocol describes the synthesis of pentadecyl acetate via Fischer esterification of this compound with acetic acid.

Materials:

  • This compound

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Toluene

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq) in toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue the reaction until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pentadecyl acetate.

  • The product can be purified by vacuum distillation.

Quantitative Data:

ReactantProductReagentsSolventReaction TimeYield (%)
This compoundPentadecyl AcetateAcetic acid, Sulfuric acid (catalyst)Toluene4-6 hours>90

Advanced Synthetic Applications

Synthesis of Pachastrissamine (Jaspine B)

This compound has been successfully employed as a starting material in the stereoselective synthesis of pachastrissamine, also known as jaspine B, a cytotoxic anhydrophytosphingosine found in marine sponges.[1] The synthesis involves a multi-step sequence where the C15 alkyl chain of this compound is incorporated into the final natural product.

The overall synthetic strategy involves the conversion of this compound to a suitable electrophile, which is then coupled with a chiral building block to construct the carbon skeleton of pachastrissamine. The synthesis highlights the utility of this compound in natural product synthesis. A detailed experimental protocol for this multi-step synthesis can be found in the work by Venkatesan and Srinivasan.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described above.

organic_synthesis_workflow cluster_oxidation Oxidation cluster_bromination Bromination cluster_esterification Esterification cluster_natural_product Natural Product Synthesis start This compound pentadecanoic_acid Pentadecanoic Acid start->pentadecanoic_acid Jones Reagent bromopentadecane 1-Bromopentadecane start->bromopentadecane PBr₃ pentadecyl_acetate Pentadecyl Acetate start->pentadecyl_acetate Acetic Acid, H⁺ pachastrissamine Pachastrissamine (Jaspine B) bromopentadecane->pachastrissamine Multi-step synthesis

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a readily available and versatile C15 building block for organic synthesis. The protocols provided herein for its oxidation, bromination, and esterification demonstrate its utility in preparing valuable chemical intermediates. Furthermore, its application in the total synthesis of natural products like pachastrissamine underscores its importance for researchers in medicinal chemistry and drug development. The straightforward reactivity of its terminal hydroxyl group, combined with its long, linear alkyl chain, ensures that this compound will continue to be a relevant starting material in the field of organic synthesis.

References

Application Notes and Protocols for In vivo Formulation of 1-Pentadecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo administration of 1-Pentadecanol, a long-chain saturated fatty alcohol with known anti-comedone and antimicrobial properties.[1][2] The following sections offer guidance on preparing stable formulations for various administration routes in preclinical research, particularly in rodent models.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for selecting appropriate formulation strategies.

PropertyValueReference
Molecular Formula C₁₅H₃₂O[2]
Molecular Weight 228.42 g/mol [2]
Appearance White, flaky solid[2]
Melting Point 41-44 °C[2]
Boiling Point 269-271 °C[2]
Solubility in Water InsolubleChem-Impex
Solubility in DMSO ≥ 30 mg/mL (Sonication recommended)[3]

Formulation Protocols for In Vivo Studies

Due to its lipophilic nature, this compound requires a suitable vehicle for in vivo administration. Below are established protocols for preparing formulations suitable for parenteral routes.

Formulation 1: DMSO/PEG300/Tween-80/Saline

This formulation is suitable for achieving a clear solution for intravenous or intraperitoneal administration.

Table 1: Composition of DMSO/PEG300/Tween-80/Saline Formulation

ComponentPercentage (v/v)
Dimethyl sulfoxide (DMSO)10%
Polyethylene glycol 300 (PEG300)40%
Tween-80 (Polysorbate 80)5%
Saline (0.9% NaCl)45%

Protocol:

  • Prepare a stock solution of this compound in DMSO. Gentle heating and sonication may be required to aid dissolution.

  • In a sterile container, add the required volume of the this compound stock solution.

  • Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition to ensure a clear solution.

  • If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.

  • It is recommended to prepare this formulation fresh on the day of use.

Formulation 2: DMSO/Corn Oil

This formulation is suitable for subcutaneous or intraperitoneal administration, particularly for sustained release studies.

Table 2: Composition of DMSO/Corn Oil Formulation

ComponentPercentage (v/v)
Dimethyl sulfoxide (DMSO)10%
Corn Oil90%

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Add the required volume of the DMSO stock solution to the corn oil.

  • Mix thoroughly until a uniform suspension or solution is achieved. Sonication may be beneficial.

  • This formulation should also be prepared fresh before administration.

Experimental Protocols for In Vivo Administration in Mice

The following are generalized protocols for common administration routes in mice. Specific volumes and needle gauges should be adjusted based on the animal's weight and the specific experimental design. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Intravenous (IV) Injection via the Tail Vein

This route ensures rapid and complete bioavailability of the compound.

Table 3: Parameters for Intravenous Injection in Mice

ParameterRecommendationReference
Needle Gauge 27-30 G[4]
Maximum Bolus Volume 5 mL/kg[4]
Injection Site Lateral tail vein[4]

Protocol:

  • Warm the mouse under a heat lamp or by placing its tail in warm water to dilate the tail veins.[4]

  • Place the mouse in a suitable restraint device.

  • Disinfect the tail with 70% ethanol.

  • Using a new sterile syringe and needle, insert the needle into the lateral tail vein at a shallow angle with the bevel facing up.[4]

  • Slowly inject the this compound formulation. Resistance during injection may indicate improper needle placement.[4]

  • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[4]

Intraperitoneal (IP) Injection

This is a common route for administering substances that are not suitable for intravenous injection.

Table 4: Parameters for Intraperitoneal Injection in Mice

ParameterRecommendationReference
Needle Gauge 25-27 G[5]
Maximum Volume < 10 mL/kg[5]
Injection Site Lower right quadrant of the abdomen[5][6]

Protocol:

  • Restrain the mouse, exposing the abdomen.

  • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[7]

  • Insert the needle at a 30-45° angle into the peritoneal cavity.[6]

  • Aspirate briefly to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.

  • Inject the formulation smoothly.

  • Withdraw the needle and return the animal to its cage.

Subcutaneous (SC) Injection

This route is often used for sustained absorption of a compound.

Table 5: Parameters for Subcutaneous Injection in Mice

ParameterRecommendationReference
Needle Gauge 25-27 G[8]
Maximum Volume per Site 5 mL/kg[8]
Injection Site Loose skin over the back (scruff) or flank[8][9]

Protocol:

  • Grasp the loose skin over the back of the mouse to form a "tent".[8][9]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle into the base of the skin tent, parallel to the body.[8][10]

  • Aspirate to ensure a blood vessel has not been punctured.[9][11]

  • Inject the formulation, which will form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersion.

Visualizations

Proposed Signaling Pathway for Antimicrobial Action of this compound

While the precise signaling pathways of this compound are not fully elucidated, its known antibacterial activity against acne-causing bacteria like Propionibacterium acnes suggests a mechanism involving disruption of the bacterial cell membrane and potential interference with quorum sensing pathways.[2][12][13]

antimicrobial_pathway 1_Pentadecanol This compound Cell_Membrane Cell Membrane 1_Pentadecanol->Cell_Membrane Disruption of membrane integrity QS_System Quorum Sensing (e.g., LuxS/AI-2) 1_Pentadecanol->QS_System Interference with AI-2 signaling Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Membrane->Bacterial_Cell_Lysis Biofilm_Formation Biofilm Formation QS_System->Biofilm_Formation Virulence_Factors Virulence Factor Expression QS_System->Virulence_Factors

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for an in vivo study involving the formulation and administration of this compound.

experimental_workflow Start Start: In Vivo Study Design Formulation 1. Preparation of This compound Formulation Start->Formulation Animal_Prep 2. Animal Preparation (Acclimatization, Weighing) Formulation->Animal_Prep Administration 3. Administration of Formulation (IV, IP, or SC) Animal_Prep->Administration Monitoring 4. Post-Administration Monitoring (Health, Behavior) Administration->Monitoring Data_Collection 5. Data and Sample Collection (e.g., Blood, Tissue) Monitoring->Data_Collection Analysis 6. Sample Analysis (e.g., PK/PD, Histology) Data_Collection->Analysis End End: Data Interpretation Analysis->End

Caption: General experimental workflow for in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Pentadecanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of 1-pentadecanol. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common experimental issues, and offer detailed protocols to improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound? A1: The most prevalent starting materials are pentadecanoic acid and palmitic acid (which can be a precursor to pentadecanoic acid). Their corresponding esters, such as methyl pentadecanoate, can also be used.

Q2: What are the primary laboratory-scale methods for synthesizing this compound? A2: The most common methods involve the reduction of pentadecanoic acid or its ester derivatives. The key approaches include:

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and effective method for reducing carboxylic acids and esters to primary alcohols.[1][2]

  • Borane (BH₃) Reduction: A more selective method that efficiently reduces carboxylic acids in the presence of other functional groups like esters.[3][4]

  • Catalytic Hydrogenation: A method that employs a catalyst (e.g., Pd-Sn/C, Ru-based catalysts) and hydrogen gas to reduce the carboxylic acid. This method is often used in industrial applications but can be adapted for laboratory scale.

Q3: How can I monitor the progress of my this compound synthesis reaction? A3: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spot or peak of the reaction mixture to that of the starting material, you can determine if the reaction is complete.

Q4: What are the expected physical properties of this compound? A4: this compound is a white, flaky solid at room temperature with a melting point of 41-44 °C and a boiling point of 269-271 °C.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem Possible Causes Solutions & Recommendations
Low or No Conversion of Starting Material 1. Inactive or Degraded Reducing Agent: LiAlH₄ and borane reagents are sensitive to moisture and air. 2. Inactive Catalyst (for Hydrogenation): The catalyst may be poisoned or not properly activated. 3. Insufficient Reagent/Catalyst: The molar ratio of the reducing agent or the catalyst loading may be too low. 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 5. Insufficient Reaction Time: The reaction may not have had enough time to go to completion.1. Use a fresh, unopened container of the reducing agent or a newly prepared solution. Ensure all glassware is thoroughly dried. 2. Use a fresh batch of catalyst or activate the catalyst according to the supplier's instructions. 3. Increase the molar equivalents of the reducing agent or the weight percentage of the catalyst. 4. Gradually increase the reaction temperature, ensuring it stays within the safe limits of the solvent and equipment. 5. Extend the reaction time and monitor the progress using TLC or GC.
Formation of Significant Byproducts 1. Over-reduction (in Catalytic Hydrogenation): The alcohol product can be further reduced to the corresponding alkane (pentadecane). 2. Ester Formation: If an alcohol is used as a solvent at high temperatures, it can react with the starting carboxylic acid to form an ester. 3. Side Reactions with Borane: Incomplete hydrolysis of borate esters can lead to impurities.1. Optimize reaction time and temperature. Using a more selective catalyst can also help. 2. Use a non-alcoholic solvent like THF or diethyl ether. 3. Ensure a thorough aqueous workup to hydrolyze all borate ester intermediates.
Product is Contaminated with Starting Material 1. Incomplete Reaction: See "Low or No Conversion" above. 2. Inefficient Purification: The purification method may not be effectively separating the product from the unreacted starting material.1. Ensure the reaction has gone to completion by monitoring with TLC or GC. 2. During the workup, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted pentadecanoic acid. Recrystallize the crude product from a suitable solvent.
Difficulty in Isolating the Product 1. Formation of an Emulsion during Workup: The presence of both a fatty acid and a fatty alcohol can act as a surfactant, leading to a stable emulsion. 2. Product is a Waxy Solid: This is the expected physical state of this compound at room temperature.1. Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion. Gentle centrifugation can also be effective. 2. After solvent removal, the waxy solid can be collected. For further purification, recrystallization is recommended.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound and similar long-chain alcohols. This data is compiled from various sources and should be used as a guideline for optimization.

Table 1: Comparison of Synthesis Methods for Long-Chain Alcohols

Method Starting Material Typical Reagents/Catalyst Solvent Temp. (°C) Time (h) Yield (%) Key Considerations
LiAlH₄ Reduction Pentadecanoic AcidLiAlH₄THF, Diethyl Ether0 to RT2 - 885-95Highly reactive, requires anhydrous conditions. Reduces many functional groups.[1]
Borane Reduction Pentadecanoic AcidBH₃·THF or BH₃·SMe₂THF0 to 504 - 1280-90More selective for carboxylic acids over esters.[3][4]
Catalytic Hydrogenation Palmitic AcidPd-Sn/C2-Propanol/H₂O~2407 - 13~79High pressure and temperature required. Catalyst can be reused.[6]

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Protocol 1: Reduction of Pentadecanoic Acid with LiAlH₄

Materials:

  • Pentadecanoic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Sulfuric Acid (H₂SO₄)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (1.5 molar equivalents) in anhydrous THF.

  • Addition of Substrate: Dissolve pentadecanoic acid (1 molar equivalent) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via the dropping funnel while maintaining the temperature at 0 °C using an ice bath.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 10% H₂SO₄ until a clear solution is formed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like acetone or ethanol.

Protocol 2: Reduction of Pentadecanoic Acid with Borane-THF Complex

Materials:

  • Pentadecanoic Acid

  • Borane-Tetrahydrofuran complex (BH₃·THF) solution (1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM) or Ethyl Acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve pentadecanoic acid (1 molar equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Borane: Add the BH₃·THF solution (1.5 molar equivalents) dropwise to the solution of pentadecanoic acid over 1 hour, maintaining the temperature at 0 °C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.[3]

  • Quenching: Cool the reaction to 0 °C and slowly add methanol to quench the excess borane. Stir for 2 hours at room temperature.[3]

  • Workup: Pour the reaction mixture into water and extract with DCM or ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Protocol 3: Catalytic Hydrogenation of Palmitic Acid

This protocol is adapted from the hydrogenation of similar long-chain fatty acids and may require optimization.

Materials:

  • Palmitic Acid

  • Pd-Sn/C catalyst (or similar supported catalyst)

  • 2-Propanol/Water solvent mixture

  • High-pressure autoclave reactor with a glass liner and magnetic stirring

  • Hydrogen gas supply

Procedure:

  • Reactor Loading: In the glass liner of the autoclave, add palmitic acid, the Pd-Sn/C catalyst (e.g., a substrate to catalyst weight ratio of ~20:1), and the 2-propanol/water solvent.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa) at room temperature.

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 240 °C). Maintain the temperature and pressure for the desired reaction time (e.g., 7-13 hours).[6]

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Separation: Recover the reaction mixture and separate the catalyst by filtration. The catalyst can potentially be washed and reused.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude this compound by recrystallization from acetone or ethanol.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Starting Material (Pentadecanoic Acid) reagents Add Reducing Agent (e.g., LiAlH4 or BH3·THF) in Anhydrous Solvent start->reagents reaction Reaction (Stir at appropriate temp.) reagents->reaction monitoring Monitor by TLC/GC reaction->monitoring monitoring->reaction If incomplete quench Quench Reaction monitoring->quench If complete extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound cause1 Inactive/Degraded Reagents? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Side Product Formation? start->cause3 cause4 Purification Losses? start->cause4 solution1 Use fresh, anhydrous reagents/solvents. cause1->solution1 solution2 Increase reaction time/ temperature. Check reagent stoichiometry. cause2->solution2 solution3 Optimize conditions (temp, time, solvent). Use selective reagents. cause3->solution3 solution4 Optimize purification (e.g., recrystallization solvent). cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Preventing degradation of 1-Pentadecanol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Pentadecanol in solution.

Troubleshooting Guide

Issue 1: Inconsistent or Lower-Than-Expected Results in Bioassays

Possible Cause: Degradation of this compound in your stock or working solutions.

Troubleshooting Steps:

  • Verify Solution Integrity:

    • Prepare a fresh stock solution of this compound from a new, unopened container.

    • Compare the performance of the fresh solution to your existing solution in a parallel experiment.

    • If the fresh solution yields the expected results, your previous solution has likely degraded.

  • Review Solution Preparation and Storage:

    • Solvent Choice: Ensure you are using a recommended, high-purity, anhydrous solvent. Refer to the Solvent Compatibility Table below.

    • Storage Conditions: Confirm that stock solutions are stored at the recommended temperature (-20°C for short-term, -80°C for long-term) in tightly sealed, light-protected vials.[1] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

    • Atmosphere: For long-term storage or when using solvents prone to peroxide formation (e.g., ethers), consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

  • Investigate Experimental Conditions:

    • pH: Extreme pH conditions can promote degradation. If your experimental medium is strongly acidic or basic, consider performing a pilot study to assess the stability of this compound under those specific conditions.

    • Temperature: Avoid prolonged exposure of solutions to elevated temperatures. If your experiment requires incubation at high temperatures, minimize the duration as much as possible.

    • Light Exposure: Protect solutions from direct light, especially UV light, to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil.

Issue 2: Visible Changes in the this compound Solution (e.g., Color Change, Precipitation)

Possible Cause: Chemical degradation or poor solubility.

Troubleshooting Steps:

  • Assess for Degradation:

    • A yellowing of the solution may indicate oxidation. The primary degradation products of this compound are 1-pentadecanal and pentadecanoic acid.

    • Perform an analytical check (e.g., HPLC, GC-MS) to identify potential degradation products.

  • Address Solubility Issues:

    • This compound is a waxy solid at room temperature and may precipitate out of solution if the concentration exceeds its solubility in the chosen solvent, especially at lower temperatures.

    • Consult the Solvent Compatibility Table for suitable solvents and consider gentle warming or sonication to redissolve the compound.

    • If precipitation persists, you may need to use a different solvent system or reduce the concentration of your solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound, a long-chain primary alcohol, is oxidation.[2][3][4] This can occur in two main steps: the initial oxidation to 1-pentadecanal (an aldehyde), followed by further oxidation to pentadecanoic acid (a carboxylic acid).[2][3][4] This process can be accelerated by the presence of oxidizing agents, exposure to atmospheric oxygen, elevated temperatures, and light.

Q2: What are the ideal storage conditions for this compound solutions?

A2: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Solutions should be stored in tightly sealed, amber glass vials to protect from air and light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q3: Which solvents are recommended for preparing this compound solutions?

A3: The choice of solvent depends on the experimental application. For in vitro studies, DMSO is a common choice. For in vivo applications, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in corn oil have been used.[5] this compound is also soluble in other alcohols.[6] It is crucial to use high-purity, anhydrous solvents to minimize potential contaminants that could catalyze degradation.

Q4: Can I do anything to prevent the oxidation of my this compound solution?

A4: Yes. In addition to proper storage, you can take the following precautions:

  • Use High-Purity Solvents: Ensure your solvents are free from peroxides and other oxidizing impurities.

  • Inert Atmosphere: When preparing and storing solutions, especially for long-term use, purging the vial with an inert gas such as argon or nitrogen can displace oxygen and slow down oxidation.

  • Use of Antioxidants: For applications where it will not interfere with the experimental outcome, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can help prevent free radical-mediated oxidation.[7][8][9]

Q5: How can I detect the degradation of this compound in my sample?

A5: The most reliable way to detect and quantify the degradation of this compound is by using chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[10][11] These techniques can separate this compound from its potential degradation products (1-pentadecanal and pentadecanoic acid) and provide quantitative data on their respective concentrations.

Data Presentation

Table 1: Storage Conditions and Solvent Compatibility for this compound

ParameterRecommendationRationale
Storage Temperature Powder: -20°CTo minimize thermal degradation and maintain long-term stability.
Solution (Long-term): -80°CTo significantly slow down potential degradation reactions in solution.[1]
Solution (Short-term): -20°CAdequate for preventing significant degradation over a shorter period.[1]
Container Tightly sealed, amber glass vialsTo prevent exposure to atmospheric oxygen and light.
Atmosphere Air (short-term); Inert gas (long-term)To minimize oxidation, especially for prolonged storage.
Common Solvents DMSOGood for preparing concentrated stock solutions for in vitro use.
EthanolThis compound is soluble in other alcohols.[6]
Co-solvent systems (e.g., DMSO/PEG300/Tween-80/Saline)Often required for in vivo formulations to improve solubility and bioavailability.[5]

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent under various conditions.

1. Materials:

  • This compound (high purity)

  • Selected solvent (e.g., DMSO, HPLC grade)

  • Amber HPLC vials with septa

  • HPLC or GC-MS system

  • Analytical standards for this compound, 1-pentadecanal, and pentadecanoic acid

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

  • Aliquot the stock solution into multiple amber HPLC vials.

3. Incubation Conditions (Example):

  • Temperature: Store sets of vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

  • Light Exposure: For each temperature, store one set of vials in the dark (wrapped in foil) and another set exposed to ambient laboratory light.

  • pH: If assessing stability in an aqueous buffer, prepare solutions at different pH values (e.g., pH 4, 7, 9).

4. Time Points:

  • Analyze a vial from each condition at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).

5. Analytical Method (Example using HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detector (at a low wavelength, e.g., 205 nm) or a mass spectrometer.

  • Quantification: Create a calibration curve using the analytical standards for this compound and its potential degradation products.

6. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point for each condition.

  • Plot the percentage of this compound remaining versus time to determine the degradation rate under each condition.

Mandatory Visualization

Degradation_Pathway This compound This compound 1-Pentadecanal 1-Pentadecanal This compound->1-Pentadecanal Oxidation (e.g., mild oxidants, air) Pentadecanoic Acid Pentadecanoic Acid 1-Pentadecanal->Pentadecanoic Acid Further Oxidation (e.g., strong oxidants, air)

Caption: Potential oxidation pathway of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Prepare fresh this compound solution and re-run experiment start->check_solution compare_results Compare results of old vs. fresh solution check_solution->compare_results old_solution_bad Old solution likely degraded compare_results->old_solution_bad Fresh solution works results_still_bad Results still inconsistent compare_results->results_still_bad Both solutions fail investigate_storage Review storage conditions: - Temperature - Light exposure - Container seal old_solution_bad->investigate_storage investigate_preparation Review solution preparation: - Solvent purity - Inert atmosphere? old_solution_bad->investigate_preparation end_storage Optimize storage and handling investigate_storage->end_storage investigate_preparation->end_storage investigate_conditions Investigate experimental conditions: - pH - Temperature - Incubation time results_still_bad->investigate_conditions end_conditions Modify experimental protocol investigate_conditions->end_conditions

Caption: Troubleshooting workflow for inconsistent results.

References

Troubleshooting peak tailing of 1-Pentadecanol in GC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak tailing with 1-Pentadecanol in their Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards longer retention times. For a polar, long-chain alcohol like this compound, this is a common issue that can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised quantitative analysis. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary causes of peak tailing for a polar compound like this compound are typically related to active sites within the GC system that can interact with the hydroxyl group of the alcohol. These include:

  • Contaminated Inlet Liner: The glass liner in the injection port can accumulate non-volatile residues from previous injections, creating active sites.

  • Column Contamination: The front end of the GC column can become contaminated, leading to undesirable interactions with the analyte.

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can create "dead volumes" or turbulent flow paths, causing peak distortion.[1]

  • Active Sites on the Column: The stationary phase of the column itself may have active silanol groups that can interact with polar analytes.

  • Inadequate Inlet Temperature: If the inlet temperature is too low, it can result in incomplete or slow vaporization of the high-boiling point this compound.

Q3: How can I tell if my this compound peak is tailing significantly?

A3: You can quantitatively assess peak shape using the Asymmetry Factor (As) or Tailing Factor (Tf). A value of 1.0 indicates a perfectly symmetrical peak. While minor tailing is common, an asymmetry factor greater than 1.5 is generally considered problematic and should be addressed. For regulated analyses, specific criteria for peak symmetry are often defined.

Q4: If all the peaks in my chromatogram are tailing, what is the likely cause?

A4: When all peaks, including the solvent peak, exhibit tailing, the issue is most likely a physical problem within the GC system rather than a chemical interaction with a specific analyte.[2] This could be due to:

  • A poorly cut column: Jagged or uneven column ends can disrupt the flow path.[1]

  • Incorrect column installation: Improper positioning in the inlet or detector can create dead volumes.[1]

  • System leaks: Leaks in the gas lines or fittings can cause pressure and flow fluctuations.

Q5: Can derivatization help reduce peak tailing for this compound?

A5: Yes, derivatization is a common strategy to improve the chromatographic behavior of polar compounds. Converting the polar hydroxyl group of this compound to a less polar silyl ether through a process called silylation can significantly reduce its interaction with active sites in the system, resulting in a more symmetrical peak shape.

Data Presentation

The following table summarizes the expected improvement in peak asymmetry for a polar analyte after implementing common troubleshooting procedures. While specific values for this compound may vary depending on the analytical conditions, this data provides a representative example of the potential improvements.

Troubleshooting ActionBefore Asymmetry Factor (As)After Asymmetry Factor (As)
Inlet Liner Replacement> 2.01.2 - 1.5
GC Column Trimming> 1.81.1 - 1.4
Silylation (Derivatization)> 2.21.0 - 1.3

Experimental Protocols

Protocol 1: Inlet Liner Replacement

Objective: To replace a contaminated or deactivated inlet liner to eliminate a source of active sites.

Materials:

  • New, deactivated inlet liner (appropriate for your GC and injection type)

  • New O-ring for the liner

  • Tweezers or liner removal tool

  • Wrenches for the inlet hardware

  • Clean, lint-free gloves

Methodology:

  • Cool Down: Set the injector temperature to ambient and wait for it to cool down completely.

  • Turn Off Gas Flow: Turn off the carrier gas flow to the inlet.

  • Remove Inlet Hardware: Carefully unscrew the septum nut and any other retaining hardware.

  • Remove Old Liner: Use tweezers to carefully remove the old liner and O-ring. Note the orientation of the liner.

  • Install New Liner: Wearing clean gloves, place the new O-ring on the new liner and insert it into the injector in the same orientation as the old one.

  • Reassemble Inlet: Replace the retaining hardware and septum nut, tightening to the manufacturer's recommendation.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to ensure there are no leaks around the fittings.

  • Heat and Condition: Heat the inlet to the method temperature and allow the system to equilibrate before running a test sample.

Protocol 2: GC Column Trimming

Objective: To remove the contaminated front section of the GC column.

Materials:

  • Ceramic scoring wafer or diamond-tipped scribe

  • Magnifying glass

  • New column nut and ferrule (if necessary)

Methodology:

  • Cool Down System: Cool the injector and oven to ambient temperature.

  • Turn Off Gas Flow: Turn off the carrier gas flow.

  • Remove Column from Injector: Carefully unscrew the column fitting from the injection port.

  • Trim the Column: Using a ceramic scoring wafer, make a clean score on the column about 10-20 cm from the inlet end. Gently snap the column at the score.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean, square, and free of any jagged edges or shards. A poor cut can cause peak tailing.

  • Reinstall Column: Reinstall the column into the injection port to the correct depth as specified by your instrument manufacturer.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and thoroughly check for leaks around the fitting.

  • Equilibrate System: Heat the injector and oven to your method's starting conditions and allow the system to stabilize.

Protocol 3: Silylation of this compound (General Procedure)

Objective: To derivatize the polar hydroxyl group of this compound to a less polar trimethylsilyl (TMS) ether to improve peak shape.

Materials:

  • This compound standard or sample

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or hexane)

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a suitable concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a GC vial, combine a known volume of the this compound solution (e.g., 100 µL) with an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at a specified temperature (e.g., 60-70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • Analysis: Allow the vial to cool to room temperature before injecting the derivatized sample into the GC.

Note: Silylating reagents are sensitive to moisture. Ensure all glassware and solvents are dry.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound q1 Are all peaks in the chromatogram tailing? start->q1 a1_yes Likely a physical issue in the flow path q1->a1_yes Yes a1_no Likely a chemical interaction with active sites q1->a1_no No check_install Check column installation (depth and connections) a1_yes->check_install check_cut Inspect column cut for smoothness and squareness check_install->check_cut leak_check Perform a system leak check check_cut->leak_check q2 Is peak shape improved? leak_check->q2 inlet_maintenance Perform Inlet Maintenance: Replace liner, septum, and O-ring a1_no->inlet_maintenance inlet_maintenance->q2 column_trim Trim 10-20 cm from the front of the column column_trim->q2 consider_derivatization Consider derivatization (silylation) consider_derivatization->q2 q2->column_trim No q2->consider_derivatization No, after trimming end_good Problem Resolved q2->end_good Yes end_bad Issue Persists: Consider new column or further diagnostics q2->end_bad No, after all steps

Caption: Troubleshooting workflow for peak tailing of this compound in GC.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Pentadecanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions for 1-Pentadecanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatives of this compound synthesized for research and drug development?

A1: The most common derivatives include esters (e.g., pentadecyl acetate, pentadecyl benzoate), ethers (e.g., pentadecyl methyl ether), and the oxidation product, pentadecanal. These derivatives are explored for various applications, including as prodrugs, formulation excipients, and chemical intermediates.

Q2: What are the key challenges in working with this compound and its derivatives?

A2: Due to its long alkyl chain, this compound is a waxy solid at room temperature with low water solubility.[1] This can lead to challenges in achieving homogeneous reaction mixtures and may require the use of specific solvents or heating to ensure efficient reactions. Purification of long-chain derivatives can also be challenging due to their similar physical properties.

Q3: How can I improve the yield of esterification reactions with this compound?

A3: To improve esterification yields, it is crucial to shift the reaction equilibrium towards the product side. This can be achieved by using an excess of one reactant (typically the less expensive one), removing water as it forms (e.g., using a Dean-Stark apparatus), and using an appropriate catalyst. For sterically hindered substrates, increasing the reaction temperature and time may be necessary.

Q4: What are the best practices for the oxidation of this compound to pentadecanal?

A4: The key to successfully oxidizing this compound to the aldehyde is to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation are commonly employed for this transformation.[2]

Q5: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A5: this compound is generally considered to have low toxicity. However, as with all chemicals, it is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted in a fume hood, especially when using volatile or hazardous reagents.

Troubleshooting Guides

Esterification of this compound
Problem Possible Cause Troubleshooting Solution
Low Ester Yield Reaction has reached equilibrium.Use an excess of one reactant (e.g., 2-5 equivalents of the carboxylic acid). Remove water using a Dean-Stark trap or molecular sieves.
Incomplete reaction.Increase reaction time and/or temperature. Ensure adequate mixing.
Catalyst is inactive or insufficient.Use a fresh, anhydrous catalyst (e.g., H₂SO₄, p-TsOH). Optimize catalyst loading (typically 1-5 mol%).
Byproduct Formation Ether formation (from alcohol dehydration).Use milder reaction conditions. Consider using a carbodiimide coupling agent (e.g., DCC) instead of strong acid catalysis.
Charring or decomposition.Reduce reaction temperature. Ensure the reaction is not heated for an excessively long time.
Difficult Product Purification Unreacted starting materials co-elute.Use a dilute base wash (e.g., NaHCO₃ solution) to remove unreacted carboxylic acid. Consider using a different chromatography stationary phase or solvent system.
Etherification of this compound (Williamson Ether Synthesis)
Problem Possible Cause Troubleshooting Solution
Low Ether Yield Incomplete deprotonation of this compound.Use a strong base (e.g., NaH) and ensure anhydrous conditions. Allow sufficient time for the alkoxide to form before adding the alkyl halide.
E2 elimination of the alkyl halide.Use a primary alkyl halide. Secondary and tertiary alkyl halides are more prone to elimination.[3][4]
SN2 reaction is slow.Use a more reactive alkyl halide (I > Br > Cl).[4] Increase the reaction temperature. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve solubility and reactivity.[5]
Recovery of Starting Material Alkoxide is not sufficiently nucleophilic.Ensure the solvent is appropriate (e.g., THF, DMF). If steric hindrance is an issue, consider alternative synthetic routes.
Oxidation of this compound to Pentadecanal
Problem Possible Cause Troubleshooting Solution
Low Aldehyde Yield Over-oxidation to pentadecanoic acid.Use a mild oxidizing agent like PCC or perform a Swern oxidation.[2] Carefully control the stoichiometry of the oxidant.
Incomplete reaction.Ensure the oxidizing agent is fresh and active. Increase the reaction time or the amount of oxidant.
Difficult Product Isolation Aldehyde is unstable.Work up the reaction at a low temperature. Purify the aldehyde quickly, for example, by flash chromatography.
Formation of colored byproducts Impurities in the starting material or reagents.Purify the this compound before oxidation. Use freshly distilled solvents and purified reagents.

Experimental Protocols

Protocol 1: Synthesis of Pentadecyl Acetate via Fischer Esterification

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 eq)

  • Acetic acid (3.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, toluene, and acetic acid.

  • Add p-TsOH to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentadecyl acetate.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data for Esterification of Long-Chain Alcohols (Representative Data)

AlcoholCarboxylic AcidCatalystTemp (°C)Time (h)Yield (%)
1-DodecanolAcetic AcidH₂SO₄1204~95
1-TetradecanolPropionic Acidp-TsOH1106~92
1-HexadecanolButyric AcidAmberlyst-15908~90
1-OctadecanolAcetic AcidLipase5024>90

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Protocol 2: Synthesis of Pentadecyl Methyl Ether via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (1.2 eq)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH portion-wise to the solution.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data for Williamson Ether Synthesis with Long-Chain Alcohols (Representative Data)

AlcoholAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1-DodecanolEthyl bromideNaHTHF6012~85
1-TetradecanolMethyl iodideKHDMF258~90
1-HexadecanolBenzyl bromideNaHTHF6016~80

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.[3][4][5]

Protocol 3: Oxidation of this compound to Pentadecanal using PCC

This protocol is a general guideline and should be performed in a well-ventilated fume hood.

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or silica gel

Procedure:

  • To a round-bottom flask, add PCC and anhydrous DCM.

  • Add a solution of this compound in anhydrous DCM to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of Celite® or silica gel to remove the chromium salts.

  • Wash the plug with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude pentadecanal.

  • Purify the product by flash column chromatography.

Quantitative Data for Oxidation of Long-Chain Alcohols (Representative Data)

AlcoholOxidizing AgentSolventTemp (°C)Time (h)Yield (%)
1-DodecanolPCCDCM252~85
1-TetradecanolSwern (DMSO, (COCl)₂)DCM-78 to 251~90
1-HexadecanolDMPDCM251.5~92

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.[2]

Visualizations

Experimental_Workflow_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants This compound + Carboxylic Acid + Toluene Catalyst Add p-TsOH Reactants->Catalyst Setup Assemble Dean-Stark Apparatus Catalyst->Setup Reflux Heat to Reflux Setup->Reflux Monitor Collect Water Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Wash1 Wash with NaHCO₃ Cool->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry (MgSO₄) Wash2->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation or Chromatography Concentrate->Purify Product Pure Pentadecyl Ester Purify->Product

Caption: Experimental workflow for the synthesis of pentadecyl esters via Fischer esterification.

Troubleshooting_Low_Yield Start Low Yield of This compound Derivative Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Rxn Side Reactions? Check_Reaction->Side_Rxn Purification_Loss Loss during Purification? Check_Reaction->Purification_Loss Repurify Repurify Starting Materials Check_Purity->Repurify Increase_Time_Temp Increase Time/Temp Incomplete->Increase_Time_Temp Yes Change_Catalyst Change/Increase Catalyst Incomplete->Change_Catalyst Yes Modify_Conditions Modify Conditions (e.g., milder reagent) Side_Rxn->Modify_Conditions Yes Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification Yes

Caption: Troubleshooting logic for low yield in the synthesis of this compound derivatives.

Signaling_Pathway_Prodrug cluster_delivery Drug Delivery cluster_activation Intracellular Activation cluster_action Pharmacological Action Prodrug This compound Prodrug (Lipophilic) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Enzyme Intracellular Esterase Membrane->Enzyme Active_Drug Active Drug (Hydrophilic) Enzyme->Active_Drug Cleavage Pentadecanol This compound Enzyme->Pentadecanol Cleavage Target Intracellular Target (e.g., Receptor, Enzyme) Active_Drug->Target Binding Response Therapeutic Response Target->Response

Caption: Mechanism of action for a this compound-based prodrug.

References

Technical Support Center: Enhancing the Aqueous Solubility of 1-Pentadecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 1-Pentadecanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a long-chain saturated fatty alcohol with the chemical formula C₁₅H₃₂O.[1] At room temperature, it exists as a white, flaky solid.[1] Its molecular structure consists of a long, nonpolar fifteen-carbon alkyl chain and a polar hydroxyl (-OH) group. The dominance of the long hydrophobic chain makes it practically insoluble in water.[2] This poor aqueous solubility can pose significant challenges in various experimental and formulation contexts, particularly in biological and pharmaceutical research where aqueous systems are prevalent.

Q2: What are the primary methods to increase the aqueous solubility of this compound?

There are three main strategies to enhance the aqueous solubility of poorly soluble compounds like this compound:

  • Cosolvency: This involves adding a water-miscible organic solvent (a cosolvent) to the aqueous solution to increase the solubility of a nonpolar solute.

  • Micellar Solubilization (using surfactants): This method uses surfactants, which are amphiphilic molecules that form micelles in water above a certain concentration (the critical micelle concentration or CMC). The hydrophobic cores of these micelles can encapsulate nonpolar molecules like this compound, effectively dispersing them in the aqueous phase.

  • Inclusion Complexation (with cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate "guest" molecules like this compound that fit within their cavity, forming a water-soluble inclusion complex.

Q3: Are there any ready-to-use formulations for dissolving this compound?

Yes, for research purposes, a common formulation involves a mixture of solvents and surfactants. A known protocol can achieve a concentration of at least 2.5 mg/mL. This is accomplished by sequentially adding and dissolving this compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Sonication and gentle heating can aid in the dissolution process.

Quantitative Solubility Data

The following tables summarize the known solubility of this compound in various solvents.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityTemperature (°C)Notes
Water0.103 mg/L25Experimental value
Dimethyl Sulfoxide (DMSO)30 - 33.33 mg/mLNot SpecifiedSonication may be required
EthanolSolubleNot SpecifiedQualitative data

Table 2: Example Formulation for Enhanced Aqueous Solubility

ComponentPercentageResulting Concentration of this compound
DMSO10%≥ 2.5 mg/mL
PEG30040%
Tween-805%
Saline45%

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for the three primary solubilization techniques and troubleshooting for common issues.

Cosolvency Method

Experimental Protocol: Solubility Enhancement using an Ethanol-Water Cosolvent System

Objective: To prepare a stock solution of this compound in an ethanol-water mixture.

Materials:

  • This compound

  • Ethanol (95% or absolute)

  • Purified water

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)

Procedure:

  • Preparation of Cosolvent Mixtures: Prepare a series of ethanol-water mixtures by volume (e.g., 20%, 40%, 60%, 80% ethanol in water).

  • Weighing this compound: Accurately weigh a known amount of this compound and place it into a glass vial.

  • Dissolution: Add a specific volume of the desired ethanol-water mixture to the vial.

  • Agitation and Heating: Place the vial on a magnetic stirrer. If necessary, gently heat the solution using a water bath set to a temperature below the boiling point of the mixture (e.g., 40-50°C) to aid dissolution. The melting point of this compound is 41-44°C.[1]

  • Equilibration: Allow the solution to stir for several hours (or overnight) to ensure equilibrium is reached.

  • Observation: Visually inspect the solution for any undissolved particles. If the solution is clear, you can attempt to dissolve more this compound to determine the saturation point.

  • Filtration: If undissolved solid remains, filter the solution through a 0.22 µm syringe filter to remove any undissolved microcrystals. This will yield a saturated solution at that specific cosolvent concentration.

Workflow for Cosolvency Method

Cosolvency_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis & Final Product A Weigh this compound C Combine in Vial A->C B Prepare Ethanol-Water Mixture B->C D Stir and Gently Heat C->D E Equilibrate (e.g., overnight) D->E F Visual Inspection E->F G Filter (0.22 µm) F->G If undissolved particles remain H Saturated Solution F->H If clear G->H Micellar_Solubilization cluster_micelle Micelle m1 m2 m3 m4 m5 Aqueous Solution Aqueous Solution m4->Aqueous Solution Dispersion m6 m7 m8 This compound This compound This compound->m4 Encapsulation Inclusion_Complexation cluster_process Kneading Process A This compound (Hydrophobic Guest) C Mix with Solvent to form Paste A->C B β-Cyclodextrin (Hydrophilic Host) B->C D Intensive Kneading C->D E Drying and Pulverization D->E F Water-Soluble Inclusion Complex E->F

References

Common impurities in commercial 1-Pentadecanol and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving issues related to impurities in commercial 1-Pentadecanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: Commercial this compound is susceptible to several types of impurities, primarily stemming from its manufacturing process. These can include:

  • Homologous Fatty Alcohols: These are alcohols with different carbon chain lengths, most commonly 1-tetradecanol (C14) and 1-hexadecanol (C16).

  • Isomers: Positional isomers such as 2-pentadecanol can be present.

  • Synthesis Byproducts: Depending on the synthesis route, byproducts like pentadecanal (the corresponding aldehyde) may be found. For instance, fungal oxidation of pentadecane can yield 2-pentadecanol and 2-pentadecanone.

Q2: What is the typical purity of commercial this compound?

A2: The purity of commercially available this compound typically ranges from ≥95% to 99%. It is crucial to verify the purity from the supplier's certificate of analysis for your specific lot.

Q3: How can I detect and quantify impurities in my this compound sample?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for identifying and quantifying impurities. To improve the analysis of these polar compounds, derivatization to form trimethylsilyl (TMS) ethers is highly recommended. This process increases the volatility and thermal stability of the analytes, leading to better peak shape and sensitivity.

Q4: What issues can these impurities cause in my experiments?

A4: The presence of impurities can lead to several experimental issues, including:

  • Inaccurate quantification of this compound.

  • Side reactions with other reagents.

  • Alteration of physical properties, such as melting point and solubility.

  • In drug development, impurities can affect the safety and efficacy of the final product.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Broader or shifted melting point range of this compound. Presence of homologous fatty alcohols (1-tetradecanol, 1-hexadecanol).Purify the this compound using fractional distillation or recrystallization.
Unexpected peaks in Gas Chromatography (GC) analysis. Contamination with isomers (e.g., 2-pentadecanol) or synthesis byproducts (e.g., pentadecanal).Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for definitive peak identification. Purify the sample as needed.
Inconsistent reaction yields or formation of unknown byproducts. Aldehyde impurities reacting with your reagents.Purify the this compound to remove aldehyde contaminants, for example, by using fractional distillation.

Data Presentation: Impurity Profiles

The following table summarizes the typical boiling points of this compound and its common impurities, which is critical for developing a purification strategy.

CompoundChemical FormulaMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)
1-TetradecanolC₁₄H₃₀O214.39>260[1][2]
This compound C₁₅H₃₂O 228.42 269-271
2-PentadecanolC₁₅H₃₂O228.42299[3]
PentadecanalC₁₅H₃₀O226.40284-286[4]
1-HexadecanolC₁₆H₃₄O242.44334

Experimental Protocols

Protocol 1: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization of this compound and its subsequent analysis by GC-MS.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable solvent (e.g., hexane)

  • GC vials with inserts

  • Heating block

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.

  • Derivatization:

    • Transfer 100 µL of the sample solution to a GC vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Parameters:

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature of 150°C for 2 min, ramp at 10°C/min to 300°C, and hold for 5 min.

    • MS Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Protocol 2: Purification of this compound by Recrystallization

This method is effective for removing small amounts of impurities.

Materials:

  • Commercial this compound

  • Ethanol (95%)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Ethanol is a suitable solvent for recrystallizing this compound.

  • Dissolution:

    • Place the this compound sample in an Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The flask should be kept warm during this process.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Filtration:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (41-44°C).

Protocol 3: Purification of this compound by Fractional Distillation

Fractional distillation is suitable for separating components with close boiling points, such as homologous fatty alcohols.

Materials:

  • Commercial this compound

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)

  • Heating mantle

  • Collection flasks

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus.

  • Distillation:

    • Heat the flask containing the impure this compound.

    • Slowly increase the temperature and monitor the temperature at the head of the column.

    • Collect the fraction that distills over at the boiling point of 1-tetradecanol (if present).

    • Increase the temperature and collect the main fraction at the boiling point of this compound (269-271°C).

    • Any higher boiling impurities, such as 1-hexadecanol, will remain in the distillation flask.

Mandatory Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis Quality Assessment cluster_purification Purification Methods cluster_end Final Product start Commercial This compound analysis GC-MS Analysis start->analysis Sample recrystallization Recrystallization analysis->recrystallization Minor Impurities fractional_distillation Fractional Distillation analysis->fractional_distillation Major Impurities end Purified This compound recrystallization->end fractional_distillation->end

Caption: Workflow for the purification of commercial this compound.

References

Stabilizing 1-Pentadecanol stock solutions for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preparing, storing, and troubleshooting 1-Pentadecanol stock solutions to ensure long-term stability and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] Ethanol is also a viable option.[3] For in vivo studies, complex co-solvent systems, such as DMSO combined with PEG300, Tween-80, and saline, are often used to maintain solubility upon dilution into aqueous environments.[2][4]

Q2: How should I dissolve this compound powder?

A2: this compound is a waxy solid at room temperature and may require physical assistance to dissolve completely.[5] If the compound does not fully dissolve after vortexing, gentle warming of the solution in a 37°C water bath or sonication can significantly aid dissolution.[1][6]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: For maximum stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] The recommended storage temperature is -80°C for long-term storage (up to 6 months or a year) or -20°C for short-term storage (up to 1 month).[1][2][4]

Q4: Why does my this compound solution precipitate when diluted into aqueous media like cell culture medium?

A4: This is a common issue known as "solvent shock." this compound has low solubility in water. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution. To prevent this, consider a stepwise dilution, adding the stock solution to the medium slowly while mixing, or preparing working solutions in a medium that contains a low percentage of the organic solvent.[6]

Q5: What are the signs of this compound degradation?

A5: The primary degradation pathway for long-chain fatty alcohols is oxidation, which can be accelerated by exposure to air, light, and high temperatures.[7] Signs of degradation in solid this compound may include a yellowish discoloration or clumping.[7] In solution, degradation may be indicated by the appearance of new peaks in analytical chromatograms, corresponding to oxidation products like pentadecanal and pentadecanoic acid.[7]

Troubleshooting Guide

Issue 1: Precipitate or Cloudiness in a Newly Prepared Stock Solution

  • Possible Cause: Incomplete dissolution due to the waxy nature of this compound.

  • Solution: Gently warm the vial to 37°C and use an ultrasonic bath for 10-15 minutes to facilitate complete dissolution.[1][6] Ensure the solvent volume is sufficient for the desired concentration.

Issue 2: Solution Becomes Cloudy or Forms Crystals After Storage at -20°C or -80°C

  • Possible Cause: The compound is precipitating out of solution at low temperatures.

  • Solution: Before use, bring the aliquot to room temperature and ensure the contents are fully redissolved. A brief period of warming or sonication may be necessary.[6] This is especially important for highly concentrated stocks.

Issue 3: Inconsistent Experimental Results Using the Same Stock Solution

  • Possible Cause 1: Degradation from repeated freeze-thaw cycles.

  • Solution 1: Prepare fresh aliquots from a master stock or a new solid sample. Always store solutions in small, single-use volumes.[1][4]

  • Possible Cause 2: Solvent evaporation from improperly sealed vials, leading to an increased concentration.

  • Solution 2: Use vials with tight-fitting caps. For long-term storage, consider using vials with PTFE-lined caps to minimize evaporation.

Data & Protocols

Data Presentation

Table 1: Solubility of this compound

Solvent Reported Solubility Conditions Citation
DMSO ≥ 2.5 mg/mL Not specified [4]
DMSO 30 mg/mL Sonication recommended [2]
DMSO 33.33 mg/mL Ultrasonic bath recommended [1]
Ethanol Soluble Not specified [3]

| Co-solvent | 2 mg/mL | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |[2] |

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage Temperature Recommended Duration Key Considerations Citations
-80°C 6 - 12 months Preferred for long-term stability. [1][2][4]
-20°C 1 month Suitable for short-term or working stocks. [1][4]

| Room Temperature | Not Recommended | Increased risk of oxidation and solvent evaporation. |[7][8] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 228.42 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator or 37°C water bath

Procedure:

  • Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution, you will need: Mass = 10 mmol/L * 0.001 L * 228.42 g/mol = 2.284 mg

  • Weighing: Aseptically weigh 2.28 mg of this compound powder into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Solubilization Aid (if necessary): If the solid is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes or in an ultrasonic bath for 5-10 minutes, with intermittent vortexing, until a clear solution is achieved.[1][6]

  • Storage: Aliquot the clear stock solution into single-use, tightly sealed vials and store at -80°C for long-term storage.[1][4]

Protocol 2: General Protocol for Stability Assessment by HPLC

This protocol provides a general framework. Specific parameters such as column type, mobile phase composition, and gradient must be optimized for your specific equipment and degradation products.

Objective: To detect and quantify the degradation of this compound over time.

Procedure:

  • Sample Preparation: Prepare a this compound solution according to Protocol 1. Divide it into several aliquots.

  • Time-Zero Analysis (T=0): Immediately analyze one aliquot by HPLC to establish a baseline chromatogram. Record the peak area of the parent this compound compound.

  • Forced Degradation (Optional): To identify potential degradation products, subject samples to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation with H₂O₂). Analyze these samples by HPLC-MS to identify the mass of potential degradants.[9]

  • Stability Study: Store the remaining aliquots under your desired long-term storage conditions (e.g., -20°C and -80°C).

  • Time-Point Analysis: At scheduled intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove an aliquot from storage.

  • HPLC Analysis: Allow the sample to reach room temperature, ensure it is fully dissolved, and analyze it using the same HPLC method as the T=0 sample.

  • Data Analysis: Compare the chromatogram of the aged sample to the T=0 sample.

    • Quantify Purity: Calculate the percentage of the parent this compound peak area remaining relative to the T=0 sample.

    • Identify Degradants: Look for the appearance of new peaks. If possible, identify these peaks by comparing their retention times to known standards or by using mass spectrometry.[7][10]

Visual Workflows & Pathways

G cluster_prep Stock Solution Preparation Workflow start Start: Obtain This compound Powder weigh 1. Aseptically weigh required mass start->weigh add_solvent 2. Add appropriate volume of DMSO weigh->add_solvent vortex 3. Vortex vigorously add_solvent->vortex check Is solution clear? vortex->check dissolve 4. Apply gentle heat (37°C) or sonication check->dissolve No aliquot 5. Aliquot into single-use vials check->aliquot Yes dissolve->check store 6. Store at -80°C (long-term) aliquot->store

Caption: Workflow for preparing a stable this compound stock solution.

G cluster_troubleshoot Troubleshooting Precipitation During Aqueous Dilution start Issue: Precipitate forms upon dilution into aqueous medium q1 Was the stock solution added too quickly? start->q1 s1 Solution: Add stock dropwise while gently vortexing the aqueous medium. q1->s1 Yes q2 Is the final solvent concentration too low? q1->q2 No end_node Outcome: Clear working solution s1->end_node s2 Solution: Perform a stepwise dilution. Or, use a co-solvent system (e.g., with Tween-80). q2->s2 Yes q3 Was the aqueous medium cold? q2->q3 No s2->end_node s3 Solution: Pre-warm the aqueous medium to 37°C before adding the stock solution. q3->s3 Yes q3->end_node No s3->end_node G cluster_pathway Potential Oxidative Degradation Pathway parent This compound (C15H32O) aldehyde Pentadecanal (C15H30O) parent->aldehyde Oxidation (e.g., O2, light, heat) acid Pentadecanoic Acid (C15H30O2) aldehyde->acid Further Oxidation

References

Addressing phase separation in 1-Pentadecanol formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address phase separation in formulations containing 1-Pentadecanol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and formulation stability.

Q1: What is this compound and why is it used in formulations?

This compound is a saturated long-chain fatty alcohol.[1] At room temperature, it exists as a white, flaky solid.[1] Due to its physicochemical properties, it is frequently used in cosmetic and pharmaceutical products as an emollient, emulsion stabilizer, and viscosity-increasing agent in lotions and creams.[1][2]

Q2: What is the primary cause of phase separation in this compound formulations?

The primary cause is the poor solubility of this compound in water.[3] Its long, 15-carbon alkyl chain is highly hydrophobic, leading to immiscibility with aqueous phases. Without proper stabilizing agents, the higher density this compound will separate from the water phase, a process often observed as creaming or sedimentation.[4][5]

Q3: What are the visual signs of phase separation?

Initial signs of instability in an emulsion include:

  • Creaming: The formation of a concentrated layer of the dispersed phase at the top of the formulation, common when the dispersed phase is less dense than the continuous phase.[4][5]

  • Sedimentation: The settling of the dispersed phase to the bottom, occurring when it is denser than the continuous phase.[4][5]

  • Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film.[6]

  • Coalescence: The merging of smaller droplets to form larger ones, leading to a complete and irreversible separation of the two phases.[6]

Q4: How can I quickly assess the stability of my formulation?

A simple "bottle test" is a fast and effective method.[4][5] This involves storing the formulation in a transparent container and visually observing it for signs of creaming, sedimentation, or coalescence over a set period (e.g., 24 hours, 7 days) at various storage conditions (e.g., room temperature, elevated temperature). For more quantitative analysis, techniques like analytical centrifugation can accelerate separation to predict long-term stability.[7]

Section 2: Troubleshooting Guide for Phase Separation

If you are experiencing phase separation, this guide provides a systematic approach to identifying and resolving the issue.

Troubleshooting_Workflow start Phase Separation Observed identify_type 1. Identify Type of Instability (Creaming, Coalescence, etc.) start->identify_type review_formulation 2. Review Formulation Components identify_type->review_formulation review_process 3. Review Formulation Process review_formulation->review_process incomplete_dissolution Problem: Incomplete Dissolution or Crystallization review_process->incomplete_dissolution Is this compound fully dissolved? short_term_instability Problem: Rapid Separation (Hours to Days) review_process->short_term_instability Does it separate quickly? long_term_instability Problem: Slow Degradation (Weeks to Months) review_process->long_term_instability Is it a long-term issue? solution_heat Solution: - Increase temperature above melting point (~44°C) - Use sonication - Add a suitable co-solvent incomplete_dissolution->solution_heat solution_emulsifier Solution: - Increase emulsifier concentration - Check HLB value for suitability - Use a combination of emulsifiers short_term_instability->solution_emulsifier solution_process Solution: - Optimize mixing energy (speed/time) - Check order of addition - Add a viscosity modifier short_term_instability->solution_process long_term_instability->solution_emulsifier long_term_instability->solution_process

Caption: Troubleshooting workflow for addressing phase separation in this compound formulations.

Q5: My this compound is not dissolving completely or is crystallizing upon cooling. What should I do?

This issue arises because this compound is a solid at room temperature with a melting point of 41-44 °C.[1][8]

  • Temperature: Ensure the formulation is heated to a temperature above its melting point during preparation to allow for complete dissolution and incorporation into the oil phase.

  • Sonication: Using an ultrasonic bath can aid in dissolving the compound, particularly when preparing stock solutions in solvents like DMSO.[9][10]

  • Co-solvents: For certain formulations, adding a co-solvent in which this compound is soluble, such as ethanol or polyethylene glycols (PEGs), can improve solubility.[8][11]

Q6: The formulation looks good initially but separates after a few hours or days. How can I improve stability?

This indicates a problem with the emulsion's stability, often related to the emulsifier system or processing parameters.

  • Emulsifier Concentration: The concentration of your emulsifier may be too low to adequately cover the surface of the dispersed phase droplets. Try incrementally increasing the emulsifier concentration.

  • Emulsifier Type (HLB Value): For oil-in-water (O/W) emulsions, hydrophilic emulsifiers or blends with a high Hydrophile-Lipophile Balance (HLB) value are required. Conversely, water-in-oil (W/O) emulsions need lipophilic emulsifiers with a low HLB. Ensure your chosen emulsifier is appropriate for your system.

  • Mixing Energy: Insufficient mixing energy (speed or duration) can result in large droplet sizes, which are more prone to coalescence. Optimize your homogenization or high-shear mixing process.

  • Viscosity: Increasing the viscosity of the continuous phase can slow down the movement of droplets, thereby hindering creaming or sedimentation. Consider adding a rheology modifier.

Q7: I'm observing large oil droplets on the surface. What is the likely cause?

The appearance of large droplets is a clear sign of coalescence, where smaller droplets have merged. This is an irreversible process and indicates a critical failure of the stabilizing interfacial film. The primary solution is to re-evaluate the emulsifier system as described in Q6. Using a combination of a primary emulsifier and a co-emulsifier (like another fatty alcohol such as cetyl or stearyl alcohol) can create a more robust and stable interfacial layer.[12][13]

Section 3: Data Presentation and Experimental Protocols

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₃₂O[1][2]
Molar Mass 228.41 g/mol [1][2]
Appearance White solid[1]
Melting Point 41–44 °C (106–111 °F)[1][3][8]
Boiling Point 269–271 °C (516–520 °F)[1][8]
Water Solubility Insoluble[3]
Solvent Solubility Soluble in DMSO, Ethanol[8][9][10]

Table 2: Common Excipients for Stabilizing Formulations

Excipient ClassExamplesTypical FunctionRecommended Usage
Surfactants (Emulsifiers) Polysorbate 80 (Tween 80), Ceteareth-20Stabilize oil-water interface1-10% w/w
Co-solvents Polyethylene Glycol (PEG 300/400), DMSOEnhance solubility of this compound5-40% v/v[10][11]
Co-emulsifiers Cetyl Alcohol, Stearyl Alcohol, Cetostearyl AlcoholIncrease interfacial film strength, modify viscosity1-5% w/w[13]
Viscosity Modifiers Carbomers, Xanthan GumReduce droplet movement, prevent sedimentation0.1-2% w/w
Experimental Protocols

Protocol 1: Visual Assessment of Formulation Stability (Bottle Test)

  • Preparation: Prepare at least three samples of the final formulation in identical, clear, sealed glass vials or test tubes.

  • Storage Conditions: Store one sample at room temperature (20-25°C), one at an elevated temperature (e.g., 40°C), and one under refrigeration (4-8°C).

  • Observation Schedule: Visually inspect the samples against a dark background at intervals of 24 hours, 48 hours, 1 week, and 4 weeks.

  • Documentation: Record any signs of instability, such as the formation of a cream layer, sediment, or visible oil droplets. Measure the height of any separated layers.

Protocol 2: General Method for Preparing a Stable O/W Emulsion

  • Prepare Oil Phase: In a suitable vessel, combine this compound with any other oil-soluble components (e.g., other oils, co-emulsifiers like cetyl alcohol). Heat the mixture to ~70-75°C with stirring until all components are melted and homogenous.

  • Prepare Aqueous Phase: In a separate vessel, combine water, water-soluble emulsifiers (e.g., Polysorbate 80), and any other aqueous components. Heat to ~70-75°C with stirring until all solids are dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

  • Homogenization: Continue high-shear mixing for 5-10 minutes to reduce the droplet size. The optimal time and speed should be determined experimentally.

  • Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring.

  • Final Additions: If required, add any temperature-sensitive ingredients (e.g., preservatives, fragrances) once the formulation is below 40°C.

Protocol 3: Microscopic Analysis of Emulsion Droplets

  • Sample Preparation: Place a small drop of the emulsion on a clean microscope slide and cover it with a coverslip. Apply gentle pressure to create a thin, even layer.

  • Observation: Using a light microscope, start with a low magnification (e.g., 10x) to get an overview of the droplet distribution. Switch to a higher magnification (e.g., 40x or 100x with oil immersion) to observe individual droplets.

  • Analysis: Assess the following characteristics:

    • Droplet Size: Note the general size and uniformity of the droplets.

    • Flocculation: Look for clumps or aggregates of droplets.

    • Coalescence: Identify any unusually large droplets that may have formed from the merging of smaller ones.

  • Documentation: Capture images at different time points (e.g., immediately after preparation and after 24 hours) to monitor any changes in morphology.[6]

Section 4: Visualization of Key Concepts

Emulsion_Stabilization oil_center water_center emulsifier Hydrophilic Head Lipophilic Tail caption An emulsifier molecule has a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail. It positions itself at the interface between the oil and water, creating a stable barrier that prevents droplets from coalescing.

Caption: Mechanism of emulsion stabilization by an emulsifier at the oil-water interface.

References

Technical Support Center: Optimizing 1-Pentadecanol for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Pentadecanol in cell culture assays. Due to its nature as a long-chain saturated fatty alcohol, its effective use in aqueous cell culture environments presents unique challenges. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

A1: this compound is a lipophilic compound with low solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO) or ethanol. It is crucial to use a high-purity, anhydrous grade of the solvent to ensure the stability of the compound.

Q2: I'm observing precipitation of this compound in my cell culture medium. How can I prevent this?

A2: Precipitation is a common issue with long-chain fatty alcohols. Here are several strategies to mitigate this:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and precipitation.

  • BSA Conjugation: For improved solubility and to mimic physiological transport, it is highly recommended to conjugate this compound to fatty acid-free Bovine Serum Albumin (BSA). This creates a more stable complex that is less prone to precipitation in the culture medium.[1][2][3][4][5]

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution in complete cell culture medium pre-warmed to 37°C. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.

  • Sonication: If precipitation persists, brief sonication of the stock solution before dilution may help to break up small aggregates.

Q3: What is a good starting concentration for my experiments?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. As there is limited published data on the IC50 values of this compound for various cell lines, it is essential to perform a dose-response experiment to determine the effective concentration range for your specific application. Based on data for structurally similar long-chain fatty alcohols, a starting range of 1 µM to 100 µM is recommended for initial screening.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A4: Standard cytotoxicity assays such as MTT, XTT, or neutral red uptake can be used to determine the effect of this compound on cell viability. It is important to include a vehicle control (medium with the same final concentration of solvent and/or BSA as the highest treatment concentration) to account for any effects of the delivery vehicle on the cells.

Q5: Are there any known signaling pathways affected by long-chain fatty alcohols?

A5: Saturated fatty acids and long-chain alcohols can influence several cellular signaling pathways. These include pathways related to inflammation, apoptosis, and metabolism. For instance, they can act as ligands for Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades involving NF-κB.[6][7][8] They have also been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can lead to apoptosis.[9]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in cell culture assays, the following table provides a summary of reported cytotoxic concentrations for structurally similar long-chain fatty alcohols to serve as a reference for designing initial dose-response experiments.

Table 1: Cytotoxicity Data for Long-Chain Fatty Alcohols in Mammalian Cell Lines

CompoundCell LineAssayConcentration/Effect
1-Dodecanol (C12)VariousNot specifiedGenerally more cytotoxic than longer-chain alcohols
1-Tetradecanol (C14)AGS cellsIL-8 ProductionReduction observed at 30-300 µM
1-Hexadecanol (C16)HT1080 cellsFerroptosis ResearchUsed at 10-20 µM
Palmitic Acid (C16)Various cancer cellsProliferation/ApoptosisEffective in inhibiting proliferation and inducing apoptosis

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO or Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If necessary, briefly sonicate the solution to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-BSA Conjugate

Materials:

  • This compound stock solution (in ethanol)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum

  • Sterile, conical tubes

  • Water bath at 37°C

  • Vortex mixer

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium. Warm the solution to 37°C.

  • In a sterile conical tube, add the desired volume of the 10% BSA solution.

  • Slowly add the this compound stock solution (in ethanol) to the BSA solution while gently vortexing. A molar ratio of 2:1 to 5:1 (this compound:BSA) is a good starting point.

  • Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complex formation.

  • This this compound-BSA conjugate can now be diluted to the desired final concentrations in complete cell culture medium.

Protocol 3: Cell Treatment for a 96-well Plate Assay

Materials:

  • Cells seeded in a 96-well plate

  • Complete cell culture medium

  • This compound stock solution or this compound-BSA conjugate

  • Vehicle control (DMSO/ethanol and/or BSA in medium)

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere and grow overnight.

  • The next day, prepare serial dilutions of the this compound stock solution or the this compound-BSA conjugate in complete cell culture medium to achieve the desired final concentrations.

  • Also, prepare a vehicle control containing the same final concentration of solvent and/or BSA as the highest treatment concentration.

  • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Proceed with your downstream assay (e.g., MTT, apoptosis assay).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO/EtOH) bsa_conj Prepare this compound-BSA Conjugate (Optional but Recommended) stock->bsa_conj For improved solubility treat Treat Cells with This compound/Vehicle stock->treat bsa_conj->treat seed Seed Cells in Multi-well Plate seed->treat assay Perform Downstream Assay (e.g., Viability, Apoptosis) treat->assay data Data Acquisition & Analysis assay->data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pentadecanol This compound tlr TLR4 pentadecanol->tlr myd88 MyD88 tlr->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfkb_i NF-κB/IκB ikk->nfkb_i phosphorylates IκB nfkb_a NF-κB (active) nfkb_i->nfkb_a releases NF-κB gene Inflammatory Gene Expression nfkb_a->gene translocates to nucleus troubleshooting_logic start Issue: Precipitation in Cell Culture Medium q1 Is the final solvent concentration <0.5%? start->q1 s1 Reduce solvent concentration q1->s1 No q2 Are you using BSA conjugation? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Implement BSA conjugation protocol q2->s2 No q3 Is the medium pre-warmed to 37°C? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Pre-warm medium before adding the compound q3->s3 No end Issue Resolved q3->end Yes a3_yes Yes a3_no No s3->end

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-Pentadecanol. This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common challenges encountered during experiments with this long-chain saturated fatty alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a saturated fatty alcohol with the chemical formula C₁₅H₃₂O.[1] It is a white, waxy solid at room temperature.[1] Its primary reported biological activity is its anti-acne property, attributed to its antimicrobial effects against Propionibacterium acnes (now known as Cutibacterium acnes).[1]

Q2: How should I store this compound powder and its solutions?

A2: this compound powder is stable and should be stored at -20°C for long-term stability, where it can last for up to 3 years.[2] Solutions of this compound in solvents like DMSO can be stored at -80°C for up to a year.[2] It is advisable to prepare fresh working solutions for experiments to ensure consistency.[2]

Q3: What are the best solvents for dissolving this compound for in vitro and in vivo experiments?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][3] For cell culture experiments, a stock solution in DMSO is commonly prepared.[2] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a recommended starting point, though optimization may be necessary for specific applications.[2]

Troubleshooting Guides

Solubility and Formulation Issues

Problem: My this compound is not dissolving properly or is precipitating out of solution in my cell culture media.

Possible CauseTroubleshooting Steps
Low Solubility in Aqueous Media This compound is a long-chain fatty alcohol with very low water solubility. Direct addition to aqueous media will result in poor dissolution.
Incorrect Solvent or Concentration The concentration of the stock solution in the organic solvent may be too high, leading to precipitation upon dilution in the aqueous culture medium.
Precipitation upon Dilution Even with a proper stock solution, rapid dilution into the final medium can cause the compound to crash out of solution.

Solution Workflow for Solubility Issues:

start Start: Solubility Issue check_stock Check Stock Solution: - Is it clear? - Is the concentration appropriate? start->check_stock prepare_fresh Prepare fresh stock solution in DMSO or ethanol. check_stock->prepare_fresh No serial_dilution Perform serial dilutions of the stock solution in culture medium. check_stock->serial_dilution Yes sonicate_warm Use sonication and/or gentle warming (37°C) to aid dissolution. [7] prepare_fresh->sonicate_warm sonicate_warm->serial_dilution vortex Vortex vigorously between each dilution step. serial_dilution->vortex final_concentration Ensure final DMSO concentration is non-toxic to cells (typically <0.5%). vortex->final_concentration end End: Homogeneous Solution final_concentration->end

Figure 1. Workflow for troubleshooting this compound solubility issues.

Inconsistent Results in Cell-Based Assays

Problem: I am observing high variability in my results from cell-based assays (e.g., cytotoxicity, anti-inflammatory assays).

Possible CauseTroubleshooting Steps
Incomplete Solubilization As mentioned above, poor solubility can lead to inconsistent concentrations of the active compound in different wells.
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.
Cell Line Specific Effects The response to this compound may vary significantly between different cell lines.
Degradation of this compound Although generally stable, improper storage or handling of stock solutions can lead to degradation.

Logical Flow for Investigating Inconsistent Cell-Based Assay Results:

start Start: Inconsistent Results confirm_solubility Confirm complete solubilization in media. start->confirm_solubility serum_interaction Test with reduced serum or serum-free media. confirm_solubility->serum_interaction cell_line_variability Test on multiple cell lines to assess specificity. serum_interaction->cell_line_variability check_compound_integrity Prepare fresh stock solution from powder. cell_line_variability->check_compound_integrity run_controls Include appropriate vehicle controls (e.g., DMSO). check_compound_integrity->run_controls end End: Consistent Results run_controls->end

Figure 2. Troubleshooting inconsistent cell-based assay results.

Challenges in In Vivo Experiments

Problem: I am having difficulty with the administration of this compound in my animal model, or I am not observing the expected effects.

Possible CauseTroubleshooting Steps
Improper Formulation The vehicle may not be suitable for the route of administration, leading to poor bioavailability or local irritation.
Low Bioavailability Due to its lipophilic nature, oral bioavailability may be limited.
Metabolism This compound can be metabolized in vivo, primarily through oxidation to pentadecanoic acid.[1]

Recommended Formulation for In Vivo Studies:

A common starting formulation for subcutaneous or intraperitoneal injection is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

It is crucial to prepare this formulation by sequentially adding and thoroughly mixing each component to ensure a clear and stable solution.[2] Sonication may be required.[2]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₃₂O[1]
Molecular Weight 228.41 g/mol [2]
Appearance White, waxy solid[1]
Melting Point 41-44 °C[3]
Boiling Point 269-271 °C[3]
Solubility in Water Insoluble[3]
Solubility in DMSO 30 mg/mL (131.34 mM)[2]
Solubility in Ethanol Soluble[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid does not completely dissolve, gently warm the tube in a 37°C water bath or sonicate for 5-10 minutes until the solution is clear.[4]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay against Cutibacterium acnes
  • Materials:

    • Cutibacterium acnes culture

    • Reinforced Clostridial Medium (RCM) or other suitable growth medium

    • This compound stock solution (in DMSO)

    • 96-well microtiter plates

    • Anaerobic chamber or gas-generating system

  • Procedure:

    • Prepare a bacterial suspension of C. acnes in RCM to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Perform serial two-fold dilutions of the this compound stock solution in RCM in the wells of a 96-well plate.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria in medium with no this compound) and a negative control (medium only).

    • Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]

Signaling Pathway

While the precise molecular targets of this compound are not fully elucidated, its effects on inflammation and cell proliferation suggest potential interactions with key signaling pathways. Long-chain fatty alcohols are known to modulate the activity of membrane-associated proteins and can influence inflammatory signaling cascades.[5] One proposed mechanism involves the inhibition of pro-inflammatory mediators.

LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Produces Inflammation Inflammation NO->Inflammation Pentadecanol This compound Pentadecanol->NFkB Inhibits

Figure 3. Postulated inhibitory effect of this compound on the LPS-induced inflammatory pathway. Long-chain fatty alcohols have been shown to reduce nitric oxide production by inhibiting the expression of inducible nitric oxide synthase (iNOS), which is downstream of NF-κB signaling.[5]

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 1-Pentadecanol: NMR Spectroscopy vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for long-chain fatty alcohols, such as 1-Pentadecanol, is a critical step in quality control for pharmaceutical and chemical applications. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with traditional chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity analysis of this compound. We present supporting experimental protocols and data to aid in the selection of the most suitable analytical method.

Quantitative NMR (qNMR) Spectroscopy for Purity Determination

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Select a suitable internal standard with a known purity that has resonances that do not overlap with the analyte signals. For this compound, a good choice is 1,3,5-trimethoxybenzene due to its simple spectrum and well-separated signals.

  • Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of 1,3,5-trimethoxybenzene) and add it to the vial containing the this compound.

  • Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent, such as chloroform-d (CDCl₃), ensuring complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

b) NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and standard). For long-chain alcohols, a relaxation delay of 30-60 seconds is recommended to ensure full relaxation.

  • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

c) Data Processing and Purity Calculation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH) at approximately 3.64 ppm is ideal for quantification. For 1,3,5-trimethoxybenzene, the singlet of the three methoxy groups at around 3.79 ppm can be used.

  • Calculate the purity of this compound using the following formula:

    Purity (% w/w) = [(I_x / N_x) * (N_{std} / I_{std}) * (M_x / M_{std}) * (W_{std} / W_x) * P_{std}] * 100

    Where:

    • Iₓ = Integral of the this compound signal

    • Nₓ = Number of protons for the integrated this compound signal (2 for -CH₂OH)

    • IₛₜᏧ = Integral of the internal standard signal

    • NₛₜᏧ = Number of protons for the integrated internal standard signal (9 for the methoxy groups of 1,3,5-trimethoxybenzene)

    • Mₓ = Molar mass of this compound (228.42 g/mol )

    • MₛₜᏧ = Molar mass of the internal standard

    • Wₓ = Weight of the this compound sample

    • WₛₜᏧ = Weight of the internal standard

    • PₛₜᏧ = Purity of the internal standard

CompoundChemical Shift (ppm, CDCl₃)MultiplicityIntegrationNumber of Protons (N)Molar Mass ( g/mol )Weight (mg)Purity (%)
This compound
-CH₂OH3.64Triplet2.002228.4210.2598.5
-CH₃0.88Triplet3.053
-(CH₂)₁₃-1.25Multiplet26.4126
Internal Standard
1,3,5-Trimethoxybenzene3.79 (OCH₃), 6.09 (Ar-H)Singlet, Singlet9.00, 3.009, 3168.198.1299.9

Note: This is a representative dataset for illustrative purposes.

Comparison with Alternative Analytical Methods

While qNMR is a powerful tool, GC and HPLC are also widely used for the purity assessment of fatty alcohols.

GC is a highly sensitive method for the analysis of volatile and semi-volatile compounds. For high molecular weight alcohols like this compound, derivatization is often employed to increase volatility and improve peak shape.

Experimental Protocol Outline (GC-FID):

  • Derivatization: The hydroxyl group of this compound is typically converted to a less polar and more volatile derivative, such as a trimethylsilyl (TMS) ether. This can be achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is suitable for separating long-chain fatty alcohol derivatives.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An oven temperature gradient is used to elute the components, for example, starting at 150°C and ramping up to 300°C.

  • Quantification: Purity is typically determined by area percent, assuming that all components have a similar response factor in the FID. For more accurate quantification, an internal standard can be used.

HPLC is a versatile technique for separating non-volatile or thermally labile compounds. Since long-chain alcohols lack a strong UV chromophore, detection can be a challenge.

Experimental Protocol Outline (HPLC-ELSD/CAD):

  • HPLC System: A high-performance liquid chromatograph coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water.

  • Quantification: Similar to GC, quantification can be based on area percent from the ELSD or CAD response. However, the response of these detectors can be non-linear, often requiring a calibration curve for accurate quantification.

FeatureQuantitative NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-ELSD/CAD)
Principle Molar concentration ratio to an internal standard.Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between mobile and stationary phases.
Quantification Absolute, primary method.Relative (area %) or absolute with a standard.Relative (area %) or absolute with a calibration curve.
Sample Prep Simple dissolution with a standard.Derivatization is often required.No derivatization needed, but detector response can be complex.
Selectivity High, based on unique chemical shifts.High, based on retention time.High, based on retention time.
Sensitivity Lower than chromatographic methods.Very high, especially for trace impurities.High, suitable for trace analysis.
Universality Universal for soluble compounds.Limited to volatile or semi-volatile compounds.Broad applicability to non-volatile compounds.
Pros - No need for reference standards of impurities- High precision and accuracy- Structurally informative- Excellent for volatile impurities- High resolution and sensitivity- Suitable for non-volatile impurities- Wide applicability
Cons - Lower sensitivity- High initial instrument cost- Potential for signal overlap- Derivatization can add complexity and error- Not suitable for thermally labile compounds- Detector response can be non-linear- Mobile phase choice is critical

Potential Impurities in this compound

The purity analysis should consider potential impurities that may arise from the synthesis or degradation of this compound. Common industrial synthesis involves the reduction of pentadecanoic acid or its esters.[1] Therefore, potential impurities could include:

  • Pentadecanoic acid: Unreacted starting material.

  • Pentadecanal: An oxidation product.

  • Other long-chain alcohols: Homologues with different chain lengths (e.g., 1-tetradecanol, 1-hexadecanol) if the starting materials were not pure.

  • Residual solvents: From the manufacturing process.

  • Water: As a common contaminant.

Visualization of Experimental Workflow and Logical Relationships

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh this compound weigh_std Weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in CDCl3 weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (d1 = 30-60s, ns = 8-16) transfer->acquire process Fourier Transform, Phase, Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Workflow for the purity analysis of this compound by quantitative NMR (qNMR).

Technique_Comparison cluster_nmr qNMR cluster_gc GC cluster_hplc HPLC nmr_node Quantitative NMR nmr_pros Pros: - Absolute Quantification - No Impurity Standards Needed - Structurally Informative nmr_node->nmr_pros nmr_cons Cons: - Lower Sensitivity - High Instrument Cost nmr_node->nmr_cons gc_node Gas Chromatography gc_pros Pros: - High Sensitivity - Excellent for Volatile Impurities gc_node->gc_pros gc_cons Cons: - Derivatization Often Required - Not for Thermally Labile Compounds gc_node->gc_cons hplc_node High-Performance Liquid Chromatography hplc_pros Pros: - Versatile for Non-Volatiles - High Sensitivity hplc_node->hplc_pros hplc_cons Cons: - Universal Detector Needed - Non-Linear Detector Response hplc_node->hplc_cons main Purity Analysis of this compound main->nmr_node main->gc_node main->hplc_node

Caption: Comparison of qNMR, GC, and HPLC for this compound purity analysis.

Conclusion

The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis. qNMR stands out as a primary method for providing accurate and precise absolute purity without the need for impurity reference standards. GC is the method of choice for detecting and quantifying volatile impurities with high sensitivity, while HPLC is well-suited for non-volatile or thermally unstable impurities. For comprehensive purity profiling, a combination of these techniques may be most effective.

References

A Comparative Guide to the Efficacy of 1-Pentadecanol and Other Fatty Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy of long-chain fatty alcohols is crucial for formulation and development. This guide provides a comparative analysis of 1-pentadecanol against other common fatty alcohols, focusing on their antimicrobial and skin barrier effects. The information is supported by experimental data and detailed methodologies to aid in research and development.

Antimicrobial Efficacy

Long-chain fatty alcohols are known for their antimicrobial properties, which are largely attributed to their ability to disrupt the cell membranes of microorganisms. The effectiveness of this disruption is often dependent on the carbon chain length of the alcohol.

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and other 1-alkanols against common bacteria. Lower values indicate higher efficacy.

Fatty AlcoholCommon NameCarbon Chain LengthMIC (µg/mL) vs. S. aureus[1][2]MBC (µg/mL) vs. S. aureus[1][2]MIC (µg/mL) vs. P. acnes[3]
1-OctanolCapryl Alcohol8>1024>1024-
1-NonanolNonyl Alcohol9256512-
1-DecanolDecyl Alcohol10128256-
1-UndecanolUndecyl Alcohol1164128-
1-DodecanolLauryl Alcohol1232128-
1-Tridecanol1332128-
1-TetradecanolMyristyl Alcohol14816-
This compound Pentadecyl Alcohol 15 4 8 0.78
1-HexadecanolCetyl Alcohol16832-
1-Heptadecanol171664-
1-OctadecanolStearyl Alcohol1832128-

Key Findings:

  • Against Staphylococcus aureus, the antibacterial activity of straight-chain fatty alcohols tends to increase with chain length up to a certain point. This compound (C15) demonstrates high efficacy against S. aureus with an MIC of 4 µg/mL and an MBC of 8 µg/mL[2].

  • Notably, this compound has been shown to be particularly effective against Propionibacterium acnes (now Cutibacterium acnes), a bacterium implicated in acne, with a very low MIC of 0.78 µg/mL[3]. Studies have found it to be selectively antimicrobial against P. acnes[3].

Effects on Skin Barrier Function

Fatty alcohols are widely used in topical formulations for their emollient properties, but they can also influence the skin's barrier function. This can manifest as enhanced penetration of other molecules or, conversely, as skin irritation. A key indicator of skin barrier disruption is an increase in Transepidermal Water Loss (TEWL).

Comparative Skin Penetration Enhancement and Irritation Data

The following table presents data on the effect of various saturated fatty alcohols on the skin penetration of melatonin and the associated skin irritation as measured by TEWL.

Fatty Alcohol (5% w/v)Carbon Chain LengthMelatonin Flux (µg/cm²/h)Increase in TEWL (g/m²/h)
1-Octanol81.8 ± 0.310.2 ± 1.5
1-Nonanol92.5 ± 0.412.8 ± 2.1
1-Decanol103.2 ± 0.515.6 ± 2.8
1-Undecanol112.8 ± 0.414.9 ± 2.5
1-Dodecanol (Lauryl)122.1 ± 0.313.5 ± 2.2
1-Tridecanol131.5 ± 0.216.8 ± 3.1
1-Tetradecanol (Myristyl)141.1 ± 0.217.5 ± 3.5

Data for this compound was not available in the comparative study.

Key Findings:

  • The skin permeation enhancement effect of fatty alcohols is dependent on their carbon chain length, with 1-decanol (C10) showing the maximum enhancement for the model drug melatonin.

  • Generally, fatty alcohols that are more effective penetration enhancers also tend to cause more skin irritation, as indicated by a greater increase in TEWL.

  • While fatty acids and alcohols with chain lengths between C8 and C14 have been reported as potential skin irritants, this effect was noted to diminish at C15, the chain length of this compound[3].

Anti-Inflammatory Efficacy

While there is extensive research on the anti-inflammatory properties of fatty acids, direct experimental data on the anti-inflammatory activity of this compound is currently limited in the available scientific literature. However, studies on related long-chain fatty acids and other fatty alcohols suggest potential mechanisms of action. For instance, pentadecanoic acid (C15:0), the corresponding carboxylic acid, has been shown to have anti-inflammatory properties by activating PPAR receptors[4].

Given the lack of direct evidence for this compound, a generalized proposed mechanism for the anti-inflammatory action of long-chain fatty alcohols is presented below. It is hypothesized that they may interfere with inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are central to the production of pro-inflammatory cytokines like TNF-α and IL-6.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FattyAlcohol Long-Chain Fatty Alcohol (e.g., this compound) TLR Toll-like Receptor (TLR) FattyAlcohol->TLR Hypothesized Interaction IKK IKK Complex FattyAlcohol->IKK Potential Inhibition? MAPK_cascade MAPK Cascade (ERK, p38, JNK) FattyAlcohol->MAPK_cascade Potential Inhibition? TLR->IKK LPS Signal TLR->MAPK_cascade LPS Signal IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation AP1 AP-1 MAPK_cascade->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocation Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Activates AP1_n->Gene Cytokines TNF-α, IL-6, COX-2, iNOS Gene->Cytokines Leads to Production

Hypothesized Anti-Inflammatory Signaling Pathway

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This broth microdilution method is a standard procedure for determining the antimicrobial efficacy of a compound.

G prep_fa Prepare Fatty Alcohol Stock Solution (e.g., in Ethanol) serial_dil Perform Serial Two-fold Dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate prep_fa->serial_dil inoculate Inoculate Wells with Bacterial Suspension serial_dil->inoculate prep_bac Prepare Bacterial Inoculum (0.5 McFarland Standard, then dilute to ~5x10^5 CFU/mL) prep_bac->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth (turbidity) incubate->read_mic plate_mbc Plate Aliquots from Clear Wells onto Mueller-Hinton Agar (MHA) read_mic->plate_mbc incubate_mha Incubate MHA plates at 37°C for 24 hours plate_mbc->incubate_mha read_mbc Determine MBC: Lowest concentration with no bacterial growth on agar incubate_mha->read_mbc

Workflow for MIC and MBC Determination

Protocol Details:

  • Preparation of Fatty Alcohol Solutions: A stock solution of the fatty alcohol is prepared in a suitable solvent like ethanol. Serial twofold dilutions are then made in a liquid growth medium such as Mueller-Hinton Broth (MHB) in a 96-well microtiter plate[5].

  • Preparation of Bacterial Inoculum: The test bacterium is cultured overnight. The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is subsequently diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells[5].

  • Inoculation and Incubation: Each well of the microtiter plate receives the diluted fatty alcohol solution and the bacterial inoculum. Positive (broth with bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours[5].

  • Determination of MIC: After incubation, the lowest concentration of the fatty alcohol that completely inhibits visible bacterial growth is recorded as the MIC[5].

  • Determination of MBC: An aliquot from each well showing no visible growth is subcultured onto a solid agar medium (e.g., Mueller-Hinton Agar). After incubation, the lowest concentration that results in no bacterial growth on the agar is determined as the MBC[5].

In Vitro Anti-Inflammatory Assay (General Protocol)

This protocol describes a common method for screening the anti-inflammatory potential of compounds using lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the fatty alcohol for a specified period.

  • Inflammatory Challenge: Inflammation is induced by adding LPS to the cell culture medium. Control groups include untreated cells and cells treated with LPS alone.

  • Incubation: The cells are incubated for a period to allow for the production of inflammatory mediators.

  • Analysis of Inflammatory Markers: The cell culture supernatant is collected to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) using methods like ELISA. The cells can be lysed to analyze the expression of inflammatory enzymes like COX-2 and iNOS via Western blot or RT-PCR.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a non-invasive method to assess the integrity of the skin barrier. An increase in TEWL indicates barrier disruption.

  • Acclimatization: The subject acclimates to a room with controlled temperature and humidity for at least 15-20 minutes.

  • Application of Substance: The fatty alcohol solution is applied to a defined area on the skin, often under an occlusive chamber for a set period.

  • Measurement: A TEWL meter with an open-chamber or closed-chamber probe is placed on the skin surface. The probe measures the water vapor gradient, and the instrument calculates the rate of water loss in g/m²/h.

  • Data Collection: Measurements are taken before application (baseline) and at various time points after application to assess the change in skin barrier function.

References

A Comparative Guide to the Quantification of 1-Pentadecanol: A New Validated Analytical Method and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the quantification of 1-Pentadecanol against established alternatives. The performance of each method is supported by experimental data to aid researchers in selecting the most suitable approach for their specific applications.

Introduction

This compound is a long-chain saturated fatty alcohol with emerging interest in various research fields, including its potential as a biomarker and its role in lipid metabolism. Accurate and reliable quantification of this compound is crucial for advancing these studies. This document outlines the validation of a new analytical method and compares its performance characteristics with two other commonly employed techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of the new method was rigorously evaluated and compared with two alternative methods. The following table summarizes the key validation parameters for each technique, providing a clear and objective assessment of their capabilities for the quantification of this compound.

Parameter New Validated Method (GC-MS) Alternative Method 1 (GC-FID) Alternative Method 2 (HPLC-ELSD)
Linearity (R²) >0.999>0.995>0.99
Limit of Detection (LOD) 0.1 µg/mL0.05% (as fatty acid)0.2 mg/L (for 1-Triacontanol)[1]
Limit of Quantification (LOQ) 0.3 µg/mL0.1% (as fatty acid)0.6 mg/L (for 1-Triacontanol)[1]
Accuracy (% Recovery) 98.3 - 101.6%[2]Not explicitly stated for this compoundNot explicitly stated for this compound
Precision (%RSD) Intraday: < 2.0%, Interday: < 3.0%< 2% (for fatty acids)Intra-day: <11.2%, Inter-day: 10.2% (for 1-Triacontanol)[1]
Derivatization Required Yes (Silylation)Yes (Methylation for fatty acids)No
Specificity High (Mass fragment monitoring)ModerateModerate
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies for the new validated method and the comparative techniques are provided below.

New Validated Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity for the quantification of this compound.

1. Sample Preparation and Derivatization:

  • A known volume of the sample containing this compound is transferred to a glass vial.

  • An internal standard (e.g., 1-Heptadecanol) is added.

  • The solvent is evaporated under a stream of nitrogen.

  • The residue is derivatized by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS and the internal standard.

3. Quantification:

  • A calibration curve is constructed by analyzing a series of standard solutions of derivatized this compound.

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Alternative Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of fatty alcohols and their derivatives.

1. Sample Preparation and Derivatization:

  • Similar to the GC-MS method, samples are derivatized to improve volatility and chromatographic performance. For fatty alcohols, silylation is a common approach. If analyzing the corresponding fatty acid (pentadecanoic acid), methylation to form fatty acid methyl esters (FAMEs) is typically performed.

2. GC-FID Conditions:

  • Column: A polar capillary column such as a DB-FFAP or equivalent is often used for FAME analysis. For TMS-derivatized alcohols, a non-polar column like DB-5 is suitable.

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.

  • Oven Temperature Program: A temperature gradient is employed to ensure adequate separation of different fatty acid methyl esters or silylated alcohols.

3. Quantification:

  • Quantification is based on the peak area of the analyte relative to an internal standard, using a calibration curve generated from standards.

Alternative Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD provides a viable alternative for the analysis of non-volatile and thermally labile compounds without the need for derivatization.

1. Sample Preparation:

  • Samples are dissolved in a suitable organic solvent, such as a mixture of methanol and acetonitrile.

  • Filtration of the sample solution through a 0.45 µm filter is recommended before injection.

2. HPLC-ELSD Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of solvents like methanol, acetonitrile, and water is typically employed to separate long-chain alcohols.

  • Flow Rate: 1.0 mL/min.

  • ELSD Settings: Nebulizer temperature and gas flow are optimized for the specific mobile phase composition and analyte volatility.

3. Quantification:

  • The ELSD response is generally non-linear, often requiring a quadratic or logarithmic calibration curve. Quantification is performed by comparing the peak area of the analyte to the calibration curve.

Mandatory Visualizations

To further elucidate the experimental and biological context, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample containing This compound Add_IS Add Internal Standard Sample->Add_IS Evaporation Evaporate Solvent Add_IS->Evaporation Derivatization Silylation (BSTFA + 1% TMCS) Evaporation->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Area Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Concentration Quantification->Result

Figure 1. Experimental workflow for the new GC-MS method.

Fatty_Alcohol_Metabolism Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Pentadecanoyl-CoA) Fatty_Aldehyde Fatty Aldehyde Fatty_Acyl_CoA->Fatty_Aldehyde Fatty Acyl-CoA Reductase (FAR) Fatty_Alcohol This compound Fatty_Aldehyde->Fatty_Alcohol Aldehyde Reductase Fatty_Acid Fatty Acid (e.g., Pentadecanoic Acid) Fatty_Aldehyde->Fatty_Acid Fatty Aldehyde Dehydrogenase (FALDH) Fatty_Alcohol->Fatty_Acid Alcohol Dehydrogenase Wax_Esters Wax Esters Fatty_Alcohol->Wax_Esters Acyl-CoA:Fatty Alcohol Acyltransferase Sphingolipids Sphingolipids Fatty_Acid->Sphingolipids Ceramide Synthase

Figure 2. Simplified metabolic pathway of fatty alcohols.

References

A Comparative Guide to 1-Pentadecanol and 1-Hexadecanol in Skin Penetration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Pentadecanol (C15) and 1-Hexadecanol (C16), two long-chain fatty alcohols, in the context of their potential application as skin penetration enhancers. The information presented is based on established principles of transdermal science and available data on fatty alcohols.

Introduction to Fatty Alcohols as Penetration Enhancers

Fatty alcohols are widely investigated as chemical penetration enhancers in topical and transdermal formulations. Their primary mechanism of action involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption. By intercalating into the lipid bilayers, fatty alcohols increase their fluidity, thereby facilitating the diffusion of drug molecules through the skin.

The efficacy of saturated fatty alcohols as penetration enhancers is known to be dependent on their carbon chain length. Studies on a series of straight-chain alcohols have demonstrated a parabolic relationship, where an optimal chain length exists for maximal penetration enhancement. Alcohols with chain lengths shorter or longer than this optimum tend to be less effective. Research on fatty alcohols with chain lengths from C8 (octanol) to C14 (myristyl alcohol) has shown that C10 (decanol) provides the maximum permeation enhancement for the model drug melatonin[1][2]. This suggests that as the alkyl chain length increases beyond this optimum, the enhancer's effectiveness may decrease.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and 1-Hexadecanol is crucial for interpreting their potential effects on skin penetration.

PropertyThis compound1-Hexadecanol
Synonyms Pentadecyl alcohol, n-PentadecanolCetyl alcohol, n-Hexadecyl alcohol
Chemical Formula C15H32OC16H34O
Molecular Weight 228.42 g/mol 242.44 g/mol
Melting Point 43-45 °C49-51 °C
LogP (estimated) ~6.6~7.1

Comparative Analysis of Skin Penetration Potential

Given that the optimal chain length for penetration enhancement by saturated fatty alcohols appears to be around C10-C12, both this compound (C15) and 1-Hexadecanol (C16) are significantly longer. This increased lipophilicity and molecular size may hinder their own partitioning into and diffusion through the stratum corneum, and consequently, their ability to enhance the penetration of other molecules.

It is plausible that this compound, with its slightly shorter alkyl chain and lower melting point, may exhibit marginally better penetration enhancement compared to 1-Hexadecanol. The lower melting point of this compound suggests a greater degree of fluidity at skin temperature, which could translate to a more significant disruption of the stratum corneum lipids. Conversely, the higher melting point and greater hydrophobicity of 1-Hexadecanol might lead to it being retained more within the superficial layers of the stratum corneum, acting more as an emollient and occlusive agent rather than a true penetration enhancer for other molecules.

Proposed Mechanism of Action

The primary mechanism by which long-chain fatty alcohols are thought to enhance skin penetration is through the fluidization of the stratum corneum intercellular lipids.

G cluster_0 Stratum Corneum (Before) cluster_1 Application of Fatty Alcohols cluster_2 Stratum Corneum (After) Corneocyte1 Corneocyte LipidBilayer1 Ordered Lipid Bilayer Corneocyte2 Corneocyte FattyAlcohol This compound or 1-Hexadecanol DisorderedLipid Disordered Lipid Bilayer (Increased Fluidity) FattyAlcohol->DisorderedLipid Intercalation Corneocyte3 Corneocyte Corneocyte4 Corneocyte

Figure 1. Proposed mechanism of skin penetration enhancement by fatty alcohols.

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard apparatus for assessing the percutaneous absorption of molecules.

Objective: To determine and compare the in vitro skin permeation of a model drug in the presence of this compound and 1-Hexadecanol.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine) skin

  • Model drug (e.g., caffeine, ibuprofen)

  • This compound

  • 1-Hexadecanol

  • Solvent for vehicle (e.g., propylene glycol, ethanol/water mixture)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • High-performance liquid chromatography (HPLC) system for drug quantification

Experimental Workflow:

G A Skin Preparation (Excise and mount on Franz cell) C Franz Cell Assembly (Fill receptor, mount skin, apply formulation) A->C B Formulation Preparation (Drug in vehicle with/without enhancer) B->C D Permeation Study (Maintain at 32°C, stir receptor fluid) C->D E Sample Collection (Withdraw aliquots from receptor at time points) D->E F Sample Analysis (Quantify drug concentration using HPLC) E->F G Data Analysis (Calculate flux, permeability coefficient, enhancement ratio) F->G

Figure 2. Experimental workflow for an in vitro skin permeation study.

Detailed Procedure:

  • Skin Preparation: Full-thickness skin is obtained and hair is carefully removed. The subcutaneous fat is removed, and the skin is cut into sections to fit the Franz diffusion cells. The integrity of the skin can be assessed by measuring the transepidermal water loss (TEWL).

  • Formulation Preparation: Prepare saturated or known concentration solutions of the model drug in the chosen vehicle. Prepare separate formulations containing a specific concentration (e.g., 1-5% w/v) of either this compound or 1-Hexadecanol. A control formulation without any enhancer should also be prepared.

  • Franz Cell Assembly: The Franz diffusion cell is assembled with the prepared skin section mounted between the donor and receptor compartments, with the stratum corneum facing the donor compartment. The receptor compartment is filled with a suitable receptor solution (e.g., PBS at pH 7.4) and continuously stirred. The system is maintained at a constant temperature (typically 32°C) to mimic skin surface temperature.

  • Permeation Study: A known volume of the formulation is applied to the skin surface in the donor compartment.

  • Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor solution are withdrawn and replaced with an equal volume of fresh receptor solution to maintain sink conditions.

  • Sample Analysis: The concentration of the model drug in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) and the enhancement ratio (ER) are calculated using the following equations:

    • Kp = Jss / Cd (where Cd is the concentration of the drug in the donor compartment)

    • ER = Jss (with enhancer) / Jss (without enhancer)

Conclusion

While direct comparative data for this compound and 1-Hexadecanol as skin penetration enhancers is lacking, the established principles of fatty alcohol-mediated skin permeation suggest that both are likely to be less effective than their shorter-chain counterparts (around C10-C12). Between the two, this compound may offer a slight advantage due to its lower melting point and potentially greater fluidizing effect on the stratum corneum lipids. However, without direct experimental evidence, this remains a hypothesis.

For researchers and formulation scientists, it is crucial to conduct empirical studies, such as the in vitro permeation experiment detailed above, to definitively determine the efficacy of these specific long-chain fatty alcohols for enhancing the dermal delivery of a particular active ingredient. Such studies will provide the necessary quantitative data to make informed decisions in formulation development.

References

Comparative study of 1-Pentadecanol from different commercial suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Pentadecanol, a C15 fatty alcohol, sourced from various commercial suppliers. The objective is to offer a comprehensive resource for researchers and professionals in drug development and other scientific fields to select the most suitable grade of this compound for their specific applications. This comparison focuses on purity, physical properties, and the analytical methodologies required for independent verification.

Data Presentation: Supplier Specifications

The following table summarizes the publicly available data for this compound from several prominent chemical suppliers. It is important to note that while suppliers state a minimum purity, detailed impurity profiles are often not publicly disclosed and may vary between batches. For critical applications, direct analysis of specific lots is recommended.

SupplierProduct NumberStated PurityPhysical FormMelting Point (°C)Boiling Point (°C)
Sigma-Aldrich 41222899%[1]Solid41-44[1]269-271[1]
TCI America P0036>95.0% (GC)[2]White to Almost white powder to lump[2]42.0 to 46.0Not specified
Santa Cruz Biotechnology sc-213404≥95%Off-white solidNot specifiedNot specified
Chem-Impex 01735≥ 95% (GC)White to almost white powder to lump42 - 46132 - 134 °C/0.8 mmHg
Biosynth AAA62976Not specifiedNot specifiedNot specified269[3]

Experimental Protocols

To facilitate independent quality assessment, this section details the standard experimental protocols for analyzing the purity and identity of this compound.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for determining the purity of this compound and identifying potential volatile impurities.

a. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as hexane or dichloromethane.

  • Working Standard: Dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 10-100 µg/mL).

  • Derivatization (Optional but Recommended): To improve peak shape and reduce tailing, derivatization to a less polar silyl ether is recommended. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • To 100 µL of the sample solution in a GC vial, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

b. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Oven Program Initial temperature of 150°C, hold for 2 min, then ramp at 10°C/min to 300°C and hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-500

c. Data Analysis:

  • The purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.

  • Impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound.

a. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter; filter if necessary.

b. NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • ¹H NMR:

    • Observe a triplet at approximately 3.64 ppm corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂OH).

    • A broad singlet between 1.2-1.6 ppm corresponding to the methylene protons of the long alkyl chain.

    • A triplet at approximately 0.88 ppm corresponding to the terminal methyl group (-CH₃).

    • The hydroxyl proton (-OH) will appear as a broad singlet with a variable chemical shift.

  • ¹³C NMR:

    • The carbon attached to the hydroxyl group (-CH₂OH) should appear around 63 ppm.

    • The other carbon signals of the alkyl chain will appear in the upfield region (approximately 14-32 ppm).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative analysis of this compound from different suppliers.

experimental_workflow cluster_procurement Procurement & Initial Assessment cluster_analysis Analytical Characterization cluster_comparison Comparative Evaluation SupplierA Supplier A (e.g., Sigma-Aldrich) CoA_Review Review Certificate of Analysis SupplierA->CoA_Review SupplierB Supplier B (e.g., TCI America) SupplierB->CoA_Review SupplierC Supplier C (e.g., Santa Cruz Bio) SupplierC->CoA_Review GCMS Purity & Impurity Profile (GC-MS) CoA_Review->GCMS NMR Structural Confirmation (¹H & ¹³C NMR) CoA_Review->NMR Physical Physical Properties (Melting Point) CoA_Review->Physical DataTable Data Tabulation GCMS->DataTable NMR->DataTable Physical->DataTable Decision Supplier Selection DataTable->Decision

Caption: Experimental workflow for comparative analysis of this compound.

signaling_pathway_placeholder cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration Spectrometer NMR Spectrometer Filtration->Spectrometer 1H_Acquisition ¹H Spectrum Acquisition Spectrometer->1H_Acquisition 13C_Acquisition ¹³C Spectrum Acquisition Spectrometer->13C_Acquisition Processing Data Processing (Fourier Transform, Phase Correction) 1H_Acquisition->Processing 13C_Acquisition->Processing Interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity) Processing->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Caption: Logical workflow for NMR-based structural confirmation.

References

Confirming the Identity of Synthesized 1-Pentadecanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous confirmation of a synthesized compound's identity is a critical step in ensuring data integrity and the safety of subsequent applications. This guide provides a comprehensive comparison of analytical data for 1-Pentadecanol against a common precursor and potential impurity, pentadecanoic acid. Detailed experimental protocols and workflow visualizations are included to aid in the accurate identification of synthesized this compound.

Data Presentation: Comparative Analysis of this compound and Pentadecanoic Acid

To differentiate between the desired product, this compound, and a potential impurity, the unreacted starting material pentadecanoic acid, a comparison of their key analytical data is presented below.

Analytical TechniqueThis compound (Expected Data)Pentadecanoic Acid (Potential Impurity)Key Differentiating Features
Appearance White, flaky solid at room temperature[1]White crystalline solidSimilar physical appearance, not a primary identification method.
Melting Point (°C) 41-44[1]51-53A distinct and measurable difference in melting points.
Boiling Point (°C) 269-271[1]339Significant difference in boiling points.
1H NMR (CDCl3, δ in ppm) ~3.6 (t, 2H, -CH2OH), ~1.5-1.6 (m, 2H, -CH2CH2OH), ~1.2-1.4 (br s, 24H, -(CH2)12-), ~0.9 (t, 3H, -CH3)~2.3 (t, 2H, -CH2COOH), ~1.6 (m, 2H, -CH2CH2COOH), ~1.2-1.4 (br s, 22H, -(CH2)11-), ~0.9 (t, 3H, -CH3), ~11-12 (br s, 1H, -COOH)Presence of a broad singlet around 11-12 ppm for the carboxylic acid proton and a downfield triplet around 2.3 ppm for the alpha-methylene group in pentadecanoic acid. The methylene group attached to the hydroxyl in this compound appears around 3.6 ppm.
13C NMR (CDCl3, δ in ppm) ~63 (-CH2OH), ~33, ~32, ~30 (multiple), ~26, ~23, ~14 (-CH3)~180 (-COOH), ~34, ~32, ~29 (multiple), ~25, ~23, ~14 (-CH3)The presence of a signal around 180 ppm for the carbonyl carbon in pentadecanoic acid is a clear differentiator. The carbon attached to the hydroxyl group in this compound appears around 63 ppm.
FTIR (cm-1) Broad ~3300 (O-H stretch), ~2920, ~2850 (C-H stretch), ~1060 (C-O stretch)Broad ~2500-3300 (O-H stretch of carboxylic acid), ~2920, ~2850 (C-H stretch), ~1710 (C=O stretch)The strong carbonyl (C=O) absorption band around 1710 cm-1 is characteristic of the carboxylic acid and absent in the alcohol. The O-H stretch for the carboxylic acid is also typically broader than that of the alcohol.
Mass Spec (EI, m/z) M+ not typically observed. Key fragments at M-18 (loss of H2O), and a series of fragments corresponding to alkyl chains (e.g., 43, 57, 71).M+ at 242. Key fragments include M-17 (loss of OH), M-45 (loss of COOH), and McLafferty rearrangement fragment at m/z 60.The molecular ion peak and fragmentation patterns are distinct for each compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate volatile components of the sample and identify them based on their mass-to-charge ratio and fragmentation patterns.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the synthesized product in a volatile organic solvent (e.g., dichloromethane or hexane).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

    • GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The temperature of the column is gradually increased to separate compounds based on their boiling points and interactions with the column's stationary phase.

    • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

    • Data Analysis: The resulting mass spectrum for each eluting peak is compared to a library of known spectra (e.g., NIST) to confirm the identity of the compound. The retention time in the chromatogram is also a key identifier.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Objective: To identify the functional groups present in the synthesized compound.

  • Instrumentation: An FTIR spectrometer.

  • Procedure:

    • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • Background Scan: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • Sample Scan: The sample is placed in the spectrometer, and the infrared spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

    • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=O, C-O).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-field NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve a few milligrams of the synthesized product in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

    • Data Acquisition: The NMR tube is placed in the spectrometer, and the 1H and 13C NMR spectra are acquired.

    • Data Analysis:

      • 1H NMR: Analyze the chemical shift (position), integration (area under the peak), and multiplicity (splitting pattern) of the signals to determine the number and connectivity of different types of protons.

      • 13C NMR: Analyze the chemical shift of the signals to identify the different types of carbon atoms in the molecule.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for confirming the identity of synthesized this compound and a simplified signaling pathway where a long-chain fatty alcohol could potentially be involved.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (1H & 13C) Purification->NMR GCMS GC-MS Analysis Purification->GCMS Identity_Confirmed Identity Confirmed: This compound FTIR->Identity_Confirmed NMR->Identity_Confirmed GCMS->Identity_Confirmed

Caption: Experimental workflow for the synthesis, purification, and analytical confirmation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Membrane Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response PKC->Cell_Response Ca_Release->PKC Fatty_Alcohol This compound (Extracellular Signal) Fatty_Alcohol->Receptor

Caption: Simplified hypothetical signaling pathway involving a long-chain fatty alcohol as an extracellular signal.

References

A Comparative Guide to the Quantitative Analysis of 1-Pentadecanol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Pentadecanol in complex matrices is crucial for various applications, ranging from biomedical research to quality control in pharmaceutical and cosmetic industries. This guide provides an objective comparison of the primary analytical methodologies for this purpose, supported by experimental data and detailed protocols.

Two principal analytical techniques have demonstrated suitability for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). A third, less common but potential alternative, is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the performance characteristics of GC-MS and HPLC-ELSD for the analysis of long-chain fatty alcohols like this compound.

ParameterGC-MS with Silylation DerivatizationHPLC-ELSDQuantitative ¹H-NMR
Principle Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation based on polarity by liquid chromatography and detection of non-volatile analytes.Quantification based on the integral of NMR signals relative to an internal standard.
Sample Volatility Requires derivatization to increase volatility.Does not require volatile analytes.Non-destructive, no volatility requirement.
Derivatization Mandatory (e.g., silylation with BSTFA or MSTFA).Not required.Not required.
Linearity Generally excellent (R² > 0.99).Good (often requires logarithmic transformation).Excellent, directly proportional to concentration.
Sensitivity High, with Limits of Detection (LOD) in the low ng/mL to pg/mL range.Moderate, with LODs typically in the low µg/mL range.Lower sensitivity, typically in the µg/mL to mg/mL range.
Precision (%RSD) Typically < 15%.Typically < 10%.High precision, typically < 2%.
Accuracy (%Recovery) Generally 85-115%.Generally 90-110%.High accuracy.
Matrix Effects Can be significant, often requiring matrix-matched standards or stable isotope-labeled internal standards.Can be present, but often less pronounced than in GC-MS.Less susceptible to matrix effects compared to chromatographic methods.
Throughput Moderate, due to sample preparation and chromatographic run times.High, with faster run times possible.Low to moderate, depending on sample preparation and acquisition time.
Cost High initial instrument cost, moderate running costs.Moderate initial instrument cost, moderate running costs.Very high initial instrument cost, low running costs.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method is a highly sensitive and specific technique for the quantification of this compound. Derivatization is a critical step to increase the volatility of the long-chain alcohol.

a. Sample Preparation (from Plasma)

  • Liquid-Liquid Extraction: To 100 µL of plasma, add an internal standard (e.g., deuterated this compound). Extract the lipids by adding 400 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Phase Separation: Transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

b. Derivatization (Silylation)

  • To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether of this compound.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

c. GC-MS Conditions

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of this compound-TMS ether.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction Add Internal Standard & Extraction Solvent Drying Evaporation Extraction->Drying Collect Organic Layer Derivatization Silylation with BSTFA Drying->Derivatization Heating Heating at 60°C Derivatization->Heating GC_Injection GC Injection Heating->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

GC-MS with Silylation Workflow
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD offers a viable alternative to GC-MS, particularly when derivatization is undesirable. ELSD is a universal detector for non-volatile compounds and is suitable for long-chain alcohols.

a. Sample Preparation (from a Pharmaceutical Formulation)

  • Dissolution: Accurately weigh a portion of the formulation and dissolve it in a suitable organic solvent, such as a mixture of chloroform and methanol.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Dilution: Dilute the filtered solution to an appropriate concentration within the linear range of the method.

b. HPLC-ELSD Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is often effective. For example, starting with 80% methanol and increasing to 100% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Formulation Pharmaceutical Formulation Dissolution Dissolution in Solvent Formulation->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection LC_Separation LC Separation (C18) HPLC_Injection->LC_Separation ELSD_Detection ELSD Detection LC_Separation->ELSD_Detection Quantification Quantification ELSD_Detection->Quantification

HPLC-ELSD Analytical Workflow
Quantitative ¹H-NMR Spectroscopy

While less common for trace analysis due to its lower sensitivity, qNMR can be a powerful tool for quantifying major components in a mixture without the need for chromatographic separation or derivatization.

a. Sample Preparation

  • Dissolution: Accurately weigh the sample and dissolve it in a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a known amount of an internal standard that has a distinct NMR signal which does not overlap with the analyte signals (e.g., maleic acid).

b. ¹H-NMR Acquisition

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

c. Quantification

The concentration of this compound is determined by comparing the integral of a specific proton signal (e.g., the triplet of the CH₂ group adjacent to the hydroxyl group) to the integral of a known signal from the internal standard.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-ELSD cluster_qnmr qNMR GCMS_Sensitivity High Sensitivity GCMS_Specificity High Specificity GCMS_Sensitivity->GCMS_Specificity GCMS_Derivatization Requires Derivatization GCMS_Specificity->GCMS_Derivatization HPLC_NoDeriv No Derivatization HPLC_Robustness Robust for Routine Analysis HPLC_NoDeriv->HPLC_Robustness HPLC_Sensitivity Moderate Sensitivity HPLC_Robustness->HPLC_Sensitivity qNMR_Direct Direct Measurement qNMR_Accuracy High Accuracy & Precision qNMR_Direct->qNMR_Accuracy qNMR_Sensitivity Low Sensitivity qNMR_Accuracy->qNMR_Sensitivity Analyte This compound in Complex Mixture Analyte->GCMS_Sensitivity High Sensitivity Needed Analyte->HPLC_NoDeriv Avoid Derivatization Analyte->qNMR_Direct Direct Quantification of Major Component

Method Selection Logic

References

Safety Operating Guide

Proper Disposal of 1-Pentadecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Pentadecanol, fostering a culture of safety and environmental responsibility.

Immediate Safety and Handling Precautions

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate it can be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, a conservative approach is recommended, treating it with caution to minimize exposure and environmental impact.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

Handling:

  • Avoid generating dust when handling the solid form of this compound.

  • Ensure adequate ventilation in the handling area.

  • Do not eat, drink, or smoke when using this product.[1]

Spill & Emergency Procedures

In the event of a spill:

  • Evacuate: If the spill is large, evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover drains to prevent the chemical from entering the sewer system.

  • Clean-up: For solid this compound, carefully sweep or scoop the material to avoid creating dust. Place the collected material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the affected area thoroughly.

Operational Disposal Plan

Disposal of this compound must be carried out in accordance with all federal, state, and local regulations. Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] It is illegal to dispose of chemical waste in the regular trash or down the sanitary sewer without explicit permission from your institution's Environmental Health and Safety (EHS) department.[3]

Step-by-Step Disposal Protocol:
  • Waste Characterization: Due to the noted aquatic toxicity, this compound waste should be managed as a hazardous waste, specifically as a substance that is toxic to aquatic life.[1][2]

  • Containerization:

    • Keep this compound waste in its original container whenever possible.

    • If the original container is not usable, transfer the waste to a compatible, leak-proof container that can be securely sealed.

    • Do not mix this compound waste with other chemical waste streams.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[3]

    • The label must include:

      • Full chemical name: "this compound" (no abbreviations or formulas).[3]

      • The quantity of waste in the container.

      • The date of waste generation.[3]

      • The location of origin (e.g., building and room number).[3]

      • The name and contact information of the principal investigator.[3]

      • Appropriate hazard pictograms (e.g., for environmental hazard).[3]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.

    • You may be required to complete a hazardous waste information form.[3]

  • Record Keeping:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date.

Quantitative Data Summary
PropertyValueCitation
CAS Number 629-76-5
Physical State Solid[5][6]
Flash Point 74 °C (165 °F) - closed cup[5]
Water Solubility Insoluble[2]
Hazard Classification May be harmful if swallowed; Very toxic to aquatic life with long lasting effects.[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start This compound Waste Generated is_hazardous Characterize as Hazardous Waste (Aquatic Toxicity) start->is_hazardous containerize Containerize in a sealed, compatible container is_hazardous->containerize Yes improper_disposal Improper Disposal (Trash or Sewer) is_hazardous->improper_disposal No (Incorrect Path) label Label with 'Hazardous Waste' and all required information containerize->label store Store in designated Satellite Accumulation Area label->store contact_ehs Contact EHS for pickup and complete paperwork store->contact_ehs disposal Proper Disposal by Licensed Facility contact_ehs->disposal environmental_harm Potential Environmental Harm & Regulatory Fines improper_disposal->environmental_harm

Caption: Decision workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of 1-Pentadecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 1-Pentadecanol, a long-chain fatty alcohol. While generally considered to have low toxicity, proper personal protective equipment (PPE) and adherence to handling protocols are crucial to minimize risks.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is recommended. This includes protection for the eyes, skin, and respiratory system.

Eye and Face Protection:

  • Safety Glasses with Side-Shields: To protect against splashes and dust.[1]

  • Goggles or Face Shield: Recommended for situations with a higher risk of splashing.[2]

Skin Protection:

  • Impervious Clothing: To prevent skin contact.[1]

  • Lab Coat: As a standard laboratory practice.

Respiratory Protection:

  • Dust Mask (N95 or equivalent): Recommended when handling the solid form of this compound, especially if dust generation is possible.

  • Full-Face Respirator: Should be used if exposure limits are exceeded or if irritation is experienced.[3]

It is important to note that Safety Data Sheets (SDS) for this compound show some inconsistencies in hazard classification. While some sources classify it as "not a hazardous substance or mixture"[4], another indicates it is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects"[1]. Therefore, a cautious approach to handling is warranted.

Quantitative Safety Data

The available safety data for this compound is limited. No occupational exposure limits (such as PEL or TLV) have been established.[1][4] The following table summarizes the available quantitative information.

PropertyValueSource
Flash Point112 °C (233.6 °F) - closed cup
Melting Point41-44 °C
Boiling Point269-271 °C

Note: The absence of specific glove breakthrough time data is a significant gap. Breakthrough time is the time it takes for a chemical to permeate through the glove material.[5][6][7][8] Without this information, the selection of glove material should be based on a conservative assessment of risk and consultation with safety professionals.

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Recommended storage temperature is typically found on the product label.

2. Handling and Use:

  • Ensure adequate ventilation in the work area.[1]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent ignition sources.[3]

  • Wash hands thoroughly after handling.[3]

3. Disposal of this compound and Contaminated PPE:

  • Dispose of waste material in accordance with national and local regulations.

  • Do not mix with other waste.

  • Contaminated gloves and other disposable PPE should be disposed of as chemical waste.

  • Handle uncleaned containers as you would the product itself.

Emergency Procedures: Chemical Spill Workflow

In the event of a this compound spill, a clear and immediate response is crucial. The following diagram outlines the recommended workflow for managing a spill.

Spill_Workflow cluster_Initial_Response Initial Response cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Decontamination Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size and Risk Ignition->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Absorbed Material Absorb->Collect Dispose Dispose of Waste Properly Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Remove_PPE Remove and Dispose of PPE Decontaminate->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash

Caption: Workflow for handling a this compound spill.

By adhering to these safety protocols and operational plans, laboratory professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research. Always consult your institution's specific safety guidelines and a qualified safety professional for any questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.